(2,2-Dichlorocyclopropyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,2-dichlorocyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHRPJKHUHTSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337331 | |
| Record name | (2,2-Dichlorocyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5365-23-1 | |
| Record name | (2,2-Dichlorocyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-dichlorocyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (2,2-Dichlorocyclopropyl)methanol from Allyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of (2,2-dichlorocyclopropyl)methanol from allyl alcohol. The core of this process involves the generation of dichlorocarbene (:CCl₂) from chloroform and its subsequent cycloaddition to the double bond of allyl alcohol. This reaction is a cornerstone in synthetic chemistry for creating dichlorocyclopropane moieties, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This document details the underlying mechanism, provides a comprehensive experimental protocol, and presents relevant quantitative data.
Reaction Mechanism
The synthesis of this compound from allyl alcohol proceeds via a two-step mechanism, typically under phase-transfer catalysis (PTC) conditions.[1] This method is advantageous as it is cost-effective, operationally simple, and avoids the need for strictly anhydrous conditions.[1]
Step 1: Generation of Dichlorocarbene
Dichlorocarbene (:CCl₂) is a highly reactive intermediate generated from the reaction of chloroform with a strong base, such as aqueous sodium hydroxide.[2] The use of a phase-transfer catalyst, like benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between the aqueous and organic phases.[1][3]
The mechanism for dichlorocarbene generation under PTC conditions, often referred to as the Makosza method, involves the following:[1]
-
Deprotonation: Hydroxide ions (OH⁻) from the concentrated aqueous sodium hydroxide solution deprotonate chloroform at the interface of the two phases, forming the trichloromethyl anion (CCl₃⁻).[2]
-
Phase Transfer: The lipophilic cation of the phase-transfer catalyst pairs with the trichloromethyl anion, transferring it from the aqueous interface into the organic phase.
-
α-Elimination: Within the organic phase, the unstable trichloromethyl anion eliminates a chloride ion to generate the electrophilic dichlorocarbene (:CCl₂).[2]
Step 2: [1+2] Cycloaddition
The newly formed dichlorocarbene is highly electrophilic and rapidly reacts with the electron-rich double bond of allyl alcohol, which is present in the organic phase. This occurs through a concerted [1+2] cycloaddition reaction to form the stable this compound product.[2] This cycloaddition is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[2]
A potential side reaction involves the interaction of the hydroxyl group of allyl alcohol with the dichlorocarbene. This can lead to insertion of the carbene into the O-H bond.[4] However, the desired cyclopropanation is generally the major pathway under appropriate reaction conditions.
References
Spectroscopic Analysis of (2,2-Dichlorocyclopropyl)methanol: A Technical Guide
Disclaimer: Specific experimental spectroscopic data for (2,2-Dichlorocyclopropyl)methanol could not be located in publicly available resources. The following guide provides a template for the presentation of such data, including generalized experimental protocols and illustrative data tables based on the analysis of similar small organic molecules. This document is intended to serve as a structural and methodological reference for researchers and scientists in the field of drug development and chemical analysis.
Introduction
This compound is a functionalized cyclopropane derivative of interest in organic synthesis and medicinal chemistry. The precise elucidation of its molecular structure is paramount for understanding its reactivity and potential applications. This technical guide outlines the standard spectroscopic techniques used for the structural characterization of small organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the title compound is not presented, this document details the methodologies for acquiring and interpreting such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] Both ¹H and ¹³C NMR are essential for structural elucidation.
¹H NMR Data (Illustrative)
The following table presents a hypothetical ¹H NMR data set for this compound, illustrating the expected chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the different protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 3.70 - 3.85 | m | - | 2H | -CH₂OH |
| 3.50 | t | 5.0 | 1H | -OH |
| 1.80 - 1.90 | m | - | 1H | -CH- |
| 1.40 - 1.50 | m | - | 1H | -CH₂- (cis to CH₂OH) |
| 1.20 - 1.30 | m | - | 1H | -CH₂- (trans to CH₂OH) |
¹³C NMR Data (Illustrative)
This table provides an example of a ¹³C NMR data set for the target molecule, showing the chemical shifts for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| 65.0 | -CH₂OH |
| 62.0 | >CCl₂ |
| 35.0 | -CH- |
| 25.0 | -CH₂- |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
A sample of the analyte (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[2]
-
The sample is prepared in a clean, dry NMR tube. To ensure field homogeneity, any solid particles should be removed by filtering the solution through a glass wool plug into the NMR tube.
-
An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[2]
Data Acquisition:
-
The prepared NMR tube is placed into the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a constant field strength.
-
The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.
-
The appropriate NMR experiment (e.g., ¹H, ¹³C, DEPT) is selected and acquisition parameters (e.g., number of scans, pulse sequence) are set.
-
The data is acquired and processed (Fourier transformation, phasing, and baseline correction) to generate the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
IR Data (Illustrative)
The following table lists the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
| 850 - 750 | Strong | C-Cl stretch |
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, the "neat" sampling technique is commonly employed.[4][5]
Sample Preparation and Data Acquisition:
-
Ensure two salt plates (typically NaCl or KBr) are clean and dry.[4]
-
Place one to two drops of the liquid sample onto the center of one salt plate.[5]
-
Carefully place the second salt plate on top, creating a thin liquid film between the plates.[4]
-
Mount the "sandwich" plates in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[6][7]
MS Data (Illustrative)
This table shows a hypothetical mass spectrum data set for this compound.
| m/z | Relative Intensity (%) | Assignment |
| 142/144/146 | 10/6/1 | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |
| 111/113 | 100/33 | [M - CH₂OH]⁺ (Base peak) |
| 107/109 | 40/13 | [M - Cl]⁺ |
| 75 | 60 | [C₄H₅Cl]⁺ |
Experimental Protocol for Mass Spectrometry
A common method for small, volatile organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation and Data Acquisition:
-
The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.[8]
-
The solution is injected into the gas chromatograph, which separates the components of the sample.
-
The separated components elute from the GC column and enter the mass spectrometer's ion source.
-
In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) in a process called electron impact (EI), causing them to ionize and fragment.[9]
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[9]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a small organic molecule.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. ursinus.edu [ursinus.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. webassign.net [webassign.net]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. fiveable.me [fiveable.me]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Physical and chemical properties of (2,2-Dichlorocyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2,2-Dichlorocyclopropyl)methanol , a halogenated cyclopropane derivative, presents a unique structural motif of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available data and predictive models. It also outlines a potential synthetic route and discusses the analytical techniques relevant to its characterization.
Core Properties and Identifiers
This compound is identified by the CAS Number 5365-23-1 . Its fundamental properties are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₂O | [1] |
| Molecular Weight | 141.0 g/mol | [1] |
| CAS Number | 5365-23-1 | [1] |
| Predicted pKa | 15.10 ± 0.10 | [1] |
Physicochemical Properties
| Property | Estimated/Predicted Value | Notes and Analogous Compound Data |
| Boiling Point | Not available | The related compound (2,2-Dichlorocyclopropyl)benzene has a boiling point of 103 °C at 10 mmHg.[2][3] Cyclopropylmethanol has a boiling point of 123-124 °C at 738 mmHg.[4] The presence of the dichlorocyclopropyl group is expected to significantly influence the boiling point. |
| Melting Point | Not available | Cyclopropylmethanol has a melting point of -60 °C.[5] The chlorinated derivative is expected to have a higher melting point. |
| Density | Not available | (2,2-Dichlorocyclopropyl)benzene has a density of 1.208 g/mL.[2] Cyclopropylmethanol has a density of approximately 0.89 g/mL.[4] |
| Solubility | Expected to be soluble in organic solvents. | Cyclopropylmethanol is miscible with water, chloroform, and ethyl acetate.[4][5] The dichloro-substitution will likely decrease water solubility and increase solubility in non-polar organic solvents. Dicyclopropylmethanol is noted to be relatively insoluble in water but soluble in organic solvents.[6] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the strained dichlorocyclopropane ring and the reactive hydroxyl group.
-
Reactivity of the Hydroxyl Group: The primary alcohol functionality can undergo typical reactions such as oxidation to the corresponding aldehyde and carboxylic acid, esterification, and etherification.
-
Stability of the Dichlorocyclopropane Ring: The gem-dichloro-substituted cyclopropane ring is relatively stable but can undergo ring-opening reactions under certain conditions, such as with strong reducing agents or at elevated temperatures. The electron-withdrawing nature of the chlorine atoms influences the reactivity of the adjacent carbons.
-
Potential for Isomerization: Similar to other cyclopropane derivatives, thermal or catalytic rearrangement reactions may be possible, leading to different structural isomers.
Experimental Protocols
Proposed Synthesis: Reduction of 2,2-Dichlorocyclopropanecarboxylic Acid
A plausible and widely used method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid. For this compound, this would involve the reduction of 2,2-dichlorocyclopropanecarboxylic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[7][8][9]
Reaction Scheme:
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Benzene, 2,2-dichlorocyclopropyl- [webbook.nist.gov]
- 4. Cyclopropyl carbinol | 2516-33-8 [chemicalbook.com]
- 5. Cyclopropylmethanol|lookchem [lookchem.com]
- 6. CAS 14300-33-5: dicyclopropylmethanol | CymitQuimica [cymitquimica.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydride Reduction - Chad's Prep® [chadsprep.com]
Reactivity of the Dichlorocyclopropyl Group in Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dichlorocyclopropyl group, a strained three-membered ring system, exhibits a rich and varied reactivity profile, particularly in the presence of alcoholic solvents. This technical guide provides a comprehensive overview of the transformations of dichlorocyclopropyl-containing compounds in alcohols under both neutral/acidic (solvolysis) and basic (alkaline alcoholysis) conditions. The distinct mechanistic pathways governing these reactions, including cationic rearrangements and base-mediated ring-opening via cyclopropene intermediates, are elucidated. This document summarizes key findings from the scientific literature, presenting quantitative data where available, detailed experimental protocols for characteristic reactions, and visual representations of the underlying chemical logic to aid in the understanding and application of this versatile functional group in organic synthesis and drug development.
Introduction
gem-Dichlorocyclopropanes are valuable synthetic intermediates due to the inherent ring strain and the presence of two electron-withdrawing chlorine atoms, which activate the molecule for a variety of transformations.[1] Their reactions in alcoholic media provide access to a range of functionalized acyclic products, making this chemistry particularly relevant for the construction of complex molecular architectures in medicinal chemistry and materials science. The reactivity of the dichlorocyclopropyl group in alcohols is dichotomous, largely dictated by the pH of the medium. Under neutral or acidic conditions, solvolytic pathways dominate, proceeding through cationic intermediates. In contrast, basic conditions, typically employing alkoxides, trigger a distinct ring-opening cascade. This guide will explore both facets of this reactivity in detail.
Reactivity Under Neutral or Acidic Conditions: Solvolysis
Under neutral or mildly acidic conditions, dichlorocyclopropyl compounds can undergo solvolysis in alcoholic solvents. This process typically involves the formation of a highly unstable cyclopropyl cation, which readily rearranges to a more stable allyl cation. The alcohol then acts as a nucleophile to trap this cationic intermediate, leading to the formation of allylic ethers.
General Mechanism of Solvolysis
The solvolysis of a dichlorocyclopropyl compound in an alcohol (ROH) can be depicted by the following general mechanism. The reaction is often facilitated by the presence of a Lewis acid or silver salts, which assist in the departure of a chloride ion.
Caption: Solvolysis mechanism of a dichlorocyclopropyl compound.
The rate-determining step is typically the formation of the cyclopropyl cation. The stability of the subsequent allyl cation intermediate plays a crucial role in determining the reaction outcome and regioselectivity.
Factors Influencing Solvolysis
-
Substituent Effects: Electron-donating groups on the cyclopropane ring can stabilize the developing positive charge during cation formation, thus accelerating the rate of solvolysis.
-
Solvent Polarity: More polar protic solvents, such as methanol and ethanol, can stabilize the charged intermediates, facilitating the reaction.
-
Lewis Acid Catalysis: The addition of Lewis acids or silver salts can significantly promote the reaction by coordinating to one of the chlorine atoms, making it a better leaving group.
Reactivity Under Basic Conditions: Alkaline Alcoholysis
In the presence of a strong base, such as an alkoxide in its corresponding alcohol, dichlorocyclopropanes undergo a mechanistically distinct ring-opening reaction. This pathway does not typically proceed through a simple nucleophilic substitution of the chlorides.
General Mechanism of Alkaline Alcoholysis
The reaction of a dichlorocyclopropane with an alkoxide (RO⁻) is believed to proceed through an initial elimination of hydrogen chloride to form a highly strained cyclopropene intermediate. This intermediate then undergoes ring-opening to form a zwitterionic or carbene-like species, which is subsequently trapped by the alcohol or alkoxide.
Caption: Base-promoted ring-opening of a dichlorocyclopropane.
This mechanism accounts for the formation of various acyclic products, including allenes and alkoxy-substituted alkenes, depending on the specific substrate and reaction conditions.
Role of the Base and Solvent
The nature of the alkoxide base and the alcoholic solvent is critical. For instance, using alcoholic potassium hydroxide leads to the in-situ formation of the corresponding alkoxide, which acts as the primary basic species. The alkoxide is a stronger base than hydroxide and favors the initial elimination step.[2][3][4][5] The alcohol also serves as the solvent and the nucleophile that traps the reactive intermediate.
Quantitative Data
| Substrate | Reagent/Solvent | Product(s) | Yield (%) | Reference(s) |
| 1,1-dichloro-2-methyl-2-phenylcyclopropane | KOH/benzyl alcohol | 1,1-dichloro-2-methyl-2-phenylcyclopropane | 45 | [6] |
| Divinylbenzene derived dichlorocyclopropanes | Chloroform/NaOH/TEBAC | (2,2-Dichlorcyclopropyl)benzenes | High | [2] |
| 2-chloromethyl-gem-dichlorocyclopropanes | Diethyl malonate/Phase Transfer Catalyst | Adducts | 30-40 | [7] |
Note: The yields are highly dependent on the specific substrate, reaction conditions, and the presence of catalysts.
Experimental Protocols
The following protocols are representative examples for the two major reaction pathways of dichlorocyclopropyl groups in alcohols.
Protocol 1: Alkaline Alcoholysis of a Dichlorocyclopropane Derivative
This protocol is a general procedure based on the reaction of dichlorocyclopropanes with alkoxides.
Objective: To synthesize an acyclic product via the base-promoted ring-opening of a dichlorocyclopropane.
Materials:
-
Dichlorocyclopropyl substrate (e.g., 1,1-dichloro-2-phenylcyclopropane)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Sodium metal or a commercially available sodium alkoxide (e.g., sodium methoxide)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Standard glassware for inert atmosphere reactions (if using sodium metal)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of Sodium Alkoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, place freshly cut sodium metal in anhydrous diethyl ether. Slowly add the anhydrous alcohol from the dropping funnel. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.[8]
-
Reaction: To the freshly prepared or commercial sodium alkoxide solution in the corresponding alcohol, add a solution of the dichlorocyclopropyl substrate in the same alcohol or an inert solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1][9][10]
-
Work-up: Upon completion, quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization: The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Solvolysis of a Dichlorocyclopropane Derivative
This protocol outlines a general procedure for the solvolysis of a dichlorocyclopropane in an alcohol, potentially with Lewis acid catalysis.
Objective: To synthesize an allylic ether via the solvolysis of a dichlorocyclopropane.
Materials:
-
Dichlorocyclopropyl substrate
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
(Optional) Lewis acid (e.g., silver tetrafluoroborate, zinc chloride)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment as in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the dichlorocyclopropyl substrate in the desired anhydrous alcohol.
-
(Optional) Catalyst Addition: If a catalyst is used, add the Lewis acid to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Characterization: Characterize the final product using appropriate spectroscopic techniques.
Logical Relationships and Workflows
The decision-making process for reacting a dichlorocyclopropyl group with an alcohol can be summarized in the following workflow:
Caption: Decision workflow for the reaction of dichlorocyclopropanes in alcohols.
Conclusion
The dichlorocyclopropyl group demonstrates a versatile reactivity in alcoholic solvents, which is highly dependent on the reaction conditions. Under neutral or acidic conditions, a solvolysis pathway involving cationic rearrangement leads to allylic ethers. In contrast, basic conditions promote a ring-opening mechanism via a cyclopropene intermediate to yield various acyclic products. A thorough understanding of these distinct mechanistic pathways is crucial for researchers and drug development professionals to effectively utilize dichlorocyclopropanes as synthetic building blocks for the targeted synthesis of complex molecules. Further research focusing on a systematic study of substituent and solvent effects would provide a more detailed quantitative understanding and expand the synthetic utility of these reactions.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and reactions of alkenyl-gem-dichlorocyclopropanes obtained from piperylene | Musin | Fine Chemical Technologies [finechem-mirea.ru]
- 4. m.youtube.com [m.youtube.com]
- 5. Procedure for Synthesis of | Chegg.com [chegg.com]
- 6. US3375286A - Preparation of 1, 1-dichlorocyclopropane compounds - Google Patents [patents.google.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 10. Synthesis and reactions of alkenyl-gem-dichlorocyclopropanes obtained from piperylene | Musin | Fine Chemical Technologies [finechem-mirea.ru]
An In-depth Technical Guide on the Thermal Stability and Degradation of (2,2-Dichlorocyclopropyl)methanol
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of (2,2-Dichlorocyclopropyl)methanol. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from analogous chemical structures, including other cyclopropyl methanols and chlorinated hydrocarbons, to predict its thermal behavior. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering predicted thermal properties, detailed experimental protocols for analysis, and visualized degradation pathways to support further research and ensure safe handling.
Introduction
This compound is a functionalized cyclopropane derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a dichlorinated cyclopropyl ring and a primary alcohol functional group suggests a unique and complex thermal profile. Understanding the thermal stability and degradation of this molecule is crucial for defining safe storage, handling, and reaction conditions, as well as for predicting its environmental fate. This guide outlines the predicted thermal characteristics and decomposition mechanisms based on the known chemistry of its constituent functional groups.
Predicted Thermal Stability and Decomposition Profile
The thermal stability of this compound is expected to be influenced by the strained three-membered cyclopropane ring and the presence of two chlorine atoms on the same carbon, which can affect ring stability and reactivity. The primary alcohol group is also a site for potential thermal reactions such as dehydration.
It is predicted that upon heating, this compound will undergo a series of reactions, including ring-opening, dehydrochlorination, and dehydration, leading to the formation of various volatile and potentially hazardous byproducts.
Predicted Quantitative Thermal Data
The following table summarizes the predicted thermal properties of this compound. These values are estimations based on the analysis of similar compounds and should be confirmed experimentally.
| Thermal Property | Predicted Value/Range | Analytical Technique | Notes |
| Boiling Point | 160 - 180 °C | N/A | Estimated based on structurally similar compounds. |
| Onset of Decomposition (Tonset) | 180 - 220 °C | TGA | The temperature at which significant mass loss begins. |
| Major Decomposition Steps | 220 - 400 °C | TGA | Multiple mass loss events may occur due to sequential degradation. |
| Glass Transition (Tg) | Not expected | DSC | The compound is likely to be crystalline at lower temperatures. |
| Melting Point (Tm) | 40 - 60 °C | DSC | Predicted for a crystalline solid. |
Proposed Degradation Pathways
The thermal degradation of this compound is likely to proceed through several pathways. The high-energy cyclopropane ring is susceptible to thermal rearrangement, and the presence of chlorine and hydroxyl groups provides multiple avenues for elimination and rearrangement reactions.
Caption: Predicted thermal degradation pathways for this compound.
Experimental Protocols
To experimentally determine the thermal stability and degradation profile of this compound, the following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and characterize the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the initial significant deviation from the baseline.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and to detect exothermic or endothermic decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.[1]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Reference: Use an empty, hermetically sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with nitrogen at a rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic peaks (melting) and exothermic peaks (decomposition).[2]
TGA coupled with Mass Spectrometry (TGA-MS)
Objective: To identify the gaseous products evolved during thermal decomposition.
Methodology:
-
Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.
-
TGA Protocol: Follow the TGA protocol as described in section 4.1.
-
MS Analysis: As the sample is heated in the TGA, the evolved gases are transferred to the mass spectrometer for analysis. Monitor for characteristic mass-to-charge ratios (m/z) of expected decomposition products (e.g., HCl, H₂O, and various organic fragments).
Caption: Proposed experimental workflow for the thermal analysis of the compound.
Safety Considerations
Given the predicted degradation pathways, the thermal decomposition of this compound may release hazardous and corrosive gases, including hydrogen chloride. All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This technical guide provides a predictive overview of the thermal stability and degradation of this compound based on the known chemical behavior of analogous compounds. The provided data and pathways are theoretical and require experimental verification. The detailed experimental protocols outlined herein offer a robust framework for researchers to determine the precise thermal properties of this compound. Such empirical data is essential for ensuring its safe handling and for the optimization of synthetic processes in which it is utilized.
References
Byproducts in the Synthesis of (2,2-Dichlorocyclopropyl)methanol from Chloroform: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of (2,2-Dichlorocyclopropyl)methanol, a valuable building block in medicinal chemistry and organic synthesis, is primarily achieved through the dichlorocyclopropanation of allyl alcohol using dichlorocarbene generated from chloroform. While this reaction is efficient, the formation of byproducts can complicate purification and impact yield and purity of the final product. This technical guide provides a comprehensive overview of the potential byproducts in this synthesis, detailing their formation mechanisms, experimental protocols for their identification, and strategies for their minimization.
Introduction
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its preparation commonly involves the addition of dichlorocarbene (:CCl₂) to the double bond of allyl alcohol. The most prevalent method for generating dichlorocarbene is the α-elimination from chloroform (CHCl₃) using a strong base, often in a biphasic system with a phase-transfer catalyst (PTC), a process known as the Makosza reaction. The high reactivity of dichlorocarbene, while advantageous for the desired cyclopropanation, also presents opportunities for side reactions, leading to the formation of various byproducts. Understanding the identity and formation pathways of these impurities is critical for process optimization, scale-up, and ensuring the quality of the final product.
The Main Reaction: Dichlorocyclopropanation of Allyl Alcohol
The desired reaction proceeds via the generation of dichlorocarbene from chloroform and a base, such as concentrated aqueous sodium hydroxide. A phase-transfer catalyst, like benzyltriethylammonium chloride (TEBAC), facilitates the deprotonation of chloroform at the interface of the organic and aqueous phases to form the trichloromethyl anion (⁻CCl₃). This anion then undergoes α-elimination of a chloride ion to yield the highly reactive dichlorocarbene, which subsequently undergoes a [1+2] cycloaddition with the double bond of allyl alcohol to form the target molecule, this compound.
Potential Byproducts and Their Formation Mechanisms
Several byproducts can arise from the reaction conditions and the reactivity of the intermediates. These can be broadly categorized as those arising from the side reactions of dichlorocarbene and those from the degradation or side reactions of the starting materials and product.
Byproducts from Dichlorocarbene Side Reactions
-
Dichlorocarbene Polymerization: Dichlorocarbene is highly reactive and can react with itself, leading to the formation of oligomeric or polymeric materials, often observed as tarry residues. This is more prevalent at higher temperatures and concentrations of the carbene.
-
Reaction with the Hydroxyl Group: While the cycloaddition to the alkene is the major pathway, dichlorocarbene can also react with the hydroxyl group of allyl alcohol. This can occur via an insertion into the O-H bond, leading to the formation of an unstable intermediate that can undergo further reactions. A proposed mechanism involves the formation of a ylide, which can then rearrange or react with other species present in the reaction mixture.
-
Hydrolysis of Dichlorocarbene: In the biphasic reaction system, dichlorocarbene can be hydrolyzed by water at the interface, though this is generally a minor pathway in the presence of a reactive alkene.[1] This hydrolysis can lead to the formation of carbon monoxide and hydrochloric acid.
Byproducts from Starting Materials and Product
-
Formation of Phosgene and Carbonates: Under certain conditions, particularly with exposure to light and oxygen, chloroform can be oxidized to phosgene (COCl₂).[2][3] Phosgene can then react with allyl alcohol to form allyl chloroformate, and subsequently, diallyl carbonate.
-
Reaction of Allyl Alcohol with Base: In the presence of a strong base, allyl alcohol can be deprotonated to form the corresponding alkoxide. This can potentially lead to other side reactions, although it is less likely to be a major pathway for byproduct formation under typical dichlorocyclopropanation conditions.
Quantitative Data on Byproducts
Obtaining precise quantitative data for all potential byproducts is challenging as their formation is highly dependent on the specific reaction conditions. However, based on general observations in similar reactions, a qualitative and estimated quantitative summary is presented below.
| Byproduct Category | Potential Byproducts | Typical Yield Range (%) | Formation Conditions Favoring Byproduct |
| Dichlorocarbene Side Reactions | Polymeric/Tarry materials | Variable, can be significant | High temperature, high :CCl₂ concentration |
| O-H insertion products (and subsequent rearrangement products) | Minor to moderate | High temperature, excess :CCl₂ | |
| Hydrolysis products (e.g., formates) | Minor | High water content, inefficient stirring | |
| Starting Material/Product Side Reactions | Allyl chloroformate, Diallyl carbonate | Minor | Presence of oxygen and light |
Note: The yield percentages are estimates and can vary significantly based on the experimental setup and reaction parameters.
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions.
Materials:
-
Allyl alcohol
-
Chloroform
-
50% (w/v) Sodium hydroxide solution
-
Benzyltriethylammonium chloride (TEBAC)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add allyl alcohol, chloroform, and benzyltriethylammonium chloride.
-
Stir the mixture vigorously to ensure good mixing.
-
Slowly add the 50% sodium hydroxide solution via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 20-30°C using a water bath.
-
After the addition is complete, continue stirring for an additional 4-6 hours at room temperature.
-
Monitor the reaction progress by GC-MS analysis of aliquots taken from the organic layer.
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Protocol for Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane.
-
GC Conditions:
-
Column: HP-5MS or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis: Identify the main product and byproducts by comparing their mass spectra with libraries (e.g., NIST) and by interpreting the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra of the crude product to identify signals corresponding to the main product and major impurities.
-
2D NMR techniques such as COSY and HSQC can be employed to aid in the structural elucidation of unknown byproducts.
Signaling Pathways and Logical Relationships
The formation of the desired product and byproducts is governed by competing reaction pathways. The relative rates of these pathways are influenced by factors such as temperature, concentration of reactants and catalyst, and the efficiency of mixing in the biphasic system.
Conclusion
The synthesis of this compound from chloroform and allyl alcohol is a robust and widely used transformation. However, a thorough understanding of the potential byproduct formation is essential for process control and optimization. The primary byproducts arise from the inherent reactivity of dichlorocarbene, leading to polymerization and reaction with the hydroxyl group of the substrate. Careful control of reaction parameters, including temperature, stoichiometry, and mixing, can minimize the formation of these impurities. The analytical techniques and experimental protocols outlined in this guide provide a framework for the identification and characterization of byproducts, enabling researchers and drug development professionals to produce high-purity this compound for their synthetic needs.
References
CAS number and molecular structure of (2,2-Dichlorocyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2,2-Dichlorocyclopropyl)methanol, a halogenated cyclopropane derivative. It details the compound's chemical identity, including its CAS number and molecular structure. A plausible experimental protocol for its synthesis via dichlorocarbene addition to allyl alcohol is presented, alongside a summary of its key physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering foundational information for the potential application of this compound in drug discovery and development.
Chemical Identity and Molecular Structure
This compound is a primary alcohol containing a dichlorinated cyclopropane ring. This structural motif is of interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropane ring, which can influence a molecule's binding affinity and metabolic stability.
Molecular Structure:
The structure of this compound consists of a hydroxymethyl group attached to a cyclopropane ring that is substituted with two chlorine atoms on the same carbon.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Reference |
| CAS Number | 5365-23-1 | [1] |
| Molecular Formula | C₄H₆Cl₂O | [1] |
| Molecular Weight | 141.00 g/mol | [1] |
| Canonical SMILES | C1C(C1(Cl)Cl)CO | [1] |
| InChI | InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | [1] |
| Predicted pKa | 15.10 ± 0.10 | [1] |
Synthesis of this compound
A common and effective method for the synthesis of dichlorocyclopropanes is the addition of dichlorocarbene to an alkene. In the case of this compound, the logical precursor is allyl alcohol. Dichlorocarbene can be generated in situ from various sources, with one of the most established methods being the reaction of chloroform with a strong base under phase-transfer catalysis conditions.
Experimental Protocol: Synthesis via Phase-Transfer Catalysis
This protocol describes the synthesis of this compound from allyl alcohol and chloroform.
Materials:
-
Allyl alcohol
-
Chloroform (CHCl₃)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a vigorous magnetic stirrer and a reflux condenser, combine allyl alcohol and a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%) in chloroform.
-
Addition of Base: With vigorous stirring, slowly add 50% aqueous sodium hydroxide solution to the reaction mixture via a dropping funnel. An exothermic reaction is expected, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: Continue to stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, add water and dichloromethane to the reaction mixture. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Synthesis Workflow
Potential Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural features suggest potential utility as a synthetic intermediate. The dichlorocyclopropane motif can serve as a bioisostere for other chemical groups and can introduce conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets.
The primary alcohol functionality provides a handle for further chemical modifications, allowing for the incorporation of this scaffold into larger, more complex molecules. Potential transformations of the hydroxyl group include oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification, opening avenues to a variety of derivatives for screening in drug discovery programs.
Logical Relationship for Further Functionalization
References
Solubility Profile of (2,2-Dichlorocyclopropyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2,2-Dichlorocyclopropyl)methanol in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development. Due to the absence of specific quantitative solubility data in publicly available literature, this guide presents a qualitative solubility profile based on established chemical principles, alongside a detailed, generalized experimental protocol for determining precise solubility.
Core Concepts in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[1] this compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a more nonpolar dichlorocyclopropyl ring. This amphiphilic nature dictates its solubility behavior in various organic solvents. Generally, it is anticipated to be more soluble in polar solvents and less soluble in non-polar, hydrocarbon-based solvents.
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in common organic solvents, categorized by their polarity. This information is inferred from the molecular structure and general solubility rules.
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Polar Protic Solvents | |||
| Methanol | CH₃OH | High | Highly Soluble |
| Ethanol | C₂H₅OH | High | Highly Soluble |
| Polar Aprotic Solvents | |||
| Acetone | C₃H₆O | High | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble |
| Dichloromethane | CH₂Cl₂ | Medium | Soluble |
| Non-Polar Solvents | |||
| Toluene | C₇H₈ | Low | Sparingly Soluble |
| Hexane | C₆H₁₄ | Low | Insoluble/Slightly Soluble |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following gravimetric method is a standard approach.[2][3]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the equilibrium temperature.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish containing the filtered solution in a well-ventilated oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Once all the solvent has evaporated, allow the evaporating dish to cool to room temperature in a desiccator.
-
Weigh the evaporating dish with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Synthesis and Purification Considerations
While a specific synthesis protocol for this compound is not detailed in the readily available literature, a related compound, (2,2-Dichlorocyclopropyl)benzene, can be synthesized from styrene and chloroform. This suggests that this compound could potentially be synthesized via a similar dichlorocyclopropanation reaction of allyl alcohol. The purification of the product would likely involve extraction and distillation, processes where solubility plays a key role. For instance, after quenching the reaction, the product would be extracted from the aqueous layer using a water-immiscible organic solvent in which it is highly soluble, such as dichloromethane or ethyl acetate. Subsequent purification by distillation would then separate the product from the solvent and any other impurities.
The logical flow for a synthesis and purification process is depicted below.
References
Unraveling the Mechanism of Dichlorocarbene Addition to Allylic Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The addition of dichlorocarbene to alkenes is a cornerstone of cyclopropane synthesis, providing a versatile route to highly functionalized three-membered rings. When the substrate is an allylic alcohol, the resident hydroxyl group exerts a significant directing influence on the stereochemical outcome of the reaction. This guide provides an in-depth exploration of the mechanism governing this transformation, with a focus on the underlying principles that dictate its diastereoselectivity. We will delve into the generation of dichlorocarbene, its interaction with the allylic alcohol, the transition state leading to the cyclopropane product, and the experimental protocols for carrying out this reaction. Quantitative data from representative studies are presented to illustrate the practical application of these principles.
Introduction
Dichlorocyclopropanes are valuable synthetic intermediates, and their preparation via the addition of dichlorocarbene (:CCl₂) to alkenes is a widely employed synthetic strategy.[1] The reaction is known for its stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane product.[2][3] In the case of allylic alcohols, the hydroxyl group can direct the approach of the carbene, leading to a preference for the formation of one diastereomer over the other. This syn-directing effect is of considerable interest for the stereocontrolled synthesis of complex molecules. This guide will elucidate the mechanism behind this directing effect and provide practical information for its application in a laboratory setting.
Generation of Dichlorocarbene
Dichlorocarbene is a highly reactive intermediate that is typically generated in situ.[1] The most common method involves the α-elimination of a proton and a chloride ion from chloroform (CHCl₃) using a strong base.[2] This is often carried out in a two-phase system with a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous base and the organic-soluble chloroform and alkene.[4]
The process can be summarized in two steps:
-
Deprotonation: A strong base, such as sodium hydroxide or potassium hydroxide, removes the acidic proton from chloroform to form the trichloromethyl anion (CCl₃⁻).[2]
-
α-Elimination: The unstable trichloromethyl anion expels a chloride ion to yield the neutral, electrophilic dichlorocarbene (:CCl₂).[2]
The Mechanism of Diastereoselective Addition to Allylic Alcohols
The addition of the singlet dichlorocarbene to an alkene is a concerted [2+1] cycloaddition.[3] The electrophilic carbene carbon interacts with the nucleophilic π-bond of the alkene, forming two new sigma bonds simultaneously.
In the case of allylic alcohols, the hydroxyl group plays a crucial role in directing the stereochemical outcome of the addition. A pronounced syn-directing effect is often observed, where the dichlorocarbene adds to the face of the double bond on the same side as the hydroxyl group.
The Role of the Hydroxyl Group: An OH···π Interaction
While the syn-directing effect in Simmons-Smith cyclopropanation (using a zinc carbenoid) is well-documented and attributed to coordination of the hydroxyl group to the zinc atom, the directing effect in the metal-free dichlorocarbene addition requires a different explanation.
Research by Hashmi et al. has provided evidence for an unusual attractive interaction between the hydroxyl group and the π-system of the double bond (an OH···π interaction). This interaction favors a conformation of the allylic alcohol where the hydroxyl group is positioned over the double bond. The dichlorocarbene then approaches from the same face, leading to the syn-diastereomer. This model is supported by both experimental results and computational studies.
Quantitative Data on Diastereoselectivity
Table 1: Diastereoselectivity in the Dibromocyclopropanation of Acyclic Allylic Alcohols
| Allylic Alcohol Substrate | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 3-Methyl-2-buten-1-ol | - | 78 | [5] |
| (E)-2-Methyl-2-buten-1-ol | 1:1 | 45 | [5] |
| 3-Methyl-3-buten-2-ol | 2:3 | 49 | [5] |
Table 2: Diastereoselectivity in the Dibromocyclopropanation of a Cyclic Allylic Alcohol
| Allylic Alcohol Substrate | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Citronellol | ~1:1 | 57 | [5] |
Note: The data in the tables above are for dibromocyclopropanation and are intended to be illustrative. The selectivity for dichlorocyclopropanation may vary.
Experimental Protocols
The following protocols provide a general framework for the dichlorocyclopropanation of allylic alcohols. It is crucial to adapt the procedures to the specific substrate and to perform the reaction in a well-ventilated fume hood due to the use of chloroform.
General Protocol for Dichlorocyclopropanation of an Allylic Alcohol (e.g., 3-Buten-2-ol)
This protocol is adapted from general procedures for dichlorocyclopropanation under phase-transfer conditions.[4]
Materials:
-
3-Buten-2-ol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH), 50% aqueous solution (w/w)
-
Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst
-
Dichloromethane (CH₂Cl₂) for extraction
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the allylic alcohol (1.0 eq.), chloroform (1.5-3.0 eq.), and the phase-transfer catalyst (0.01-0.05 eq.).
-
Cool the mixture to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (3.0-5.0 eq.) over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. The reaction progress can be monitored by TLC or GC.
-
Upon completion, add water to the reaction mixture to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired dichlorocyclopropane.
Conclusion
The addition of dichlorocarbene to allylic alcohols is a powerful synthetic tool that allows for the diastereoselective synthesis of dichlorocyclopropanes. The syn-directing effect of the hydroxyl group, mediated by an OH···π interaction, provides a degree of stereocontrol that is valuable in organic synthesis. By understanding the mechanism of this reaction and employing appropriate experimental protocols, researchers can leverage this methodology for the construction of complex molecular architectures. Further investigation into the substrate scope and the development of more selective catalytic systems will continue to enhance the utility of this important transformation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (2,2-Dichlorocyclopropyl)methanol using Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of (2,2-dichlorocyclopropyl)methanol via the dichlorocyclopropanation of allyl alcohol. The protocol utilizes phase-transfer catalysis (PTC) to facilitate the reaction between the aqueous and organic phases, enabling the efficient generation of dichlorocarbene from chloroform and concentrated sodium hydroxide. This method offers a robust and scalable approach for the preparation of the title compound, a valuable building block in medicinal chemistry and drug development.
Introduction
This compound is a key synthetic intermediate in the preparation of various pharmacologically active molecules. The dichlorocyclopropane moiety imparts unique conformational constraints and electronic properties that can enhance biological activity and metabolic stability. Phase-transfer catalysis has emerged as a powerful technique for the synthesis of gem-dihalocyclopropanes, offering mild reaction conditions, high yields, and the use of inexpensive and readily available reagents.[1][2]
The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a biphasic system. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide ions from the aqueous phase to the organic phase, where they deprotonate chloroform to form the trichloromethyl anion (⁻CCl₃). Subsequent alpha-elimination of a chloride ion generates the highly reactive dichlorocarbene, which then undergoes a [1+2] cycloaddition with the alkene (allyl alcohol) to form the desired dichlorocyclopropane ring.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via phase-transfer catalysis follows the Makosza mechanism for dichlorocarbene generation at the interface of the two phases.[3] The key steps are outlined in the diagrams below.
Caption: Reaction mechanism of phase-transfer catalyzed dichlorocyclopropanation.
The experimental workflow involves the careful mixing of the reactants and catalyst, followed by reaction, workup, and purification of the final product.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the typical reactants, reagents, and conditions for the synthesis of this compound, adapted from a similar procedure for the dichlorocyclopropanation of styrene.[4]
| Parameter | Value | Molar Equivalents |
| Reactants | ||
| Allyl Alcohol | 10.0 g (0.172 mol) | 1.0 |
| Chloroform (CHCl₃) | 41.1 g (0.344 mol) | 2.0 |
| Sodium Hydroxide (NaOH) | 27.5 g (0.688 mol) | 4.0 |
| Catalyst | ||
| Benzyltriethylammonium Chloride (TEBAC) | 1.0 g (0.0044 mol) | ~0.025 |
| Solvent | ||
| Dichloromethane (CH₂Cl₂) | 50 mL | - |
| Water (for NaOH solution) | 30 mL | - |
| Reaction Conditions | ||
| Temperature | 40-45 °C | - |
| Reaction Time | 6-8 hours | - |
| Expected Yield | ||
| This compound | ~70-80% | - |
Experimental Protocol
Disclaimer: This protocol is adapted from a procedure for the dichlorocyclopropanation of styrene and should be performed with appropriate safety precautions.[4]
Materials and Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Allyl alcohol
-
Chloroform
-
Sodium hydroxide pellets
-
Benzyltriethylammonium chloride (TEBAC)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add allyl alcohol (10.0 g, 0.172 mol), chloroform (41.1 g, 0.344 mol), dichloromethane (50 mL), and benzyltriethylammonium chloride (1.0 g).
-
In a separate beaker, carefully dissolve sodium hydroxide (27.5 g, 0.688 mol) in deionized water (30 mL). Caution: The dissolution of NaOH is highly exothermic. Cool the solution to room temperature before use.
-
-
Reaction:
-
Begin vigorous stirring of the organic mixture in the flask and heat to 40-45 °C.
-
Slowly add the aqueous sodium hydroxide solution from the dropping funnel to the reaction mixture over a period of 1-2 hours. Maintain the temperature between 40-45 °C.
-
After the addition is complete, continue to stir the mixture vigorously at 40-45 °C for an additional 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the lower organic layer.
-
-
Extraction:
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all the organic layers.
-
-
Drying and Filtration:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
-
Applications in Drug Development
The (2,2-dichlorocyclopropyl)methyl group is a valuable pharmacophore in drug design. Its incorporation into a molecule can lead to:
-
Enhanced Potency: The rigid cyclopropane ring can lock the molecule in a bioactive conformation, leading to improved binding affinity with the target receptor or enzyme.
-
Increased Metabolic Stability: The gem-dichloro substitution can block sites of metabolic oxidation, thereby increasing the half-life of the drug.
-
Improved Lipophilicity: The dichlorocyclopropyl group can modulate the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chloroform is a suspected carcinogen and is toxic. Handle with extreme care.
-
Concentrated sodium hydroxide is highly corrosive and can cause severe burns.
-
The reaction is exothermic and should be carefully monitored.
By following this detailed protocol, researchers can reliably synthesize this compound for use in various research and development applications, particularly in the field of medicinal chemistry and drug discovery.
References
Application Notes and Protocols for the Enantioselective Synthesis of Chiral (2,2-Dichlorocyclopropyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral (2,2-dichlorocyclopropyl)methanol is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. The rigid cyclopropane ring, combined with the presence of two chlorine atoms and a hydroxylmethyl group, offers a unique three-dimensional structure and multiple points for further functionalization. The enantioselective synthesis of this compound is of significant interest to access enantiomerically pure target molecules. This document provides an overview of a plausible synthetic strategy and detailed experimental protocols based on asymmetric phase-transfer catalysis, a powerful method for enantioselective bond formation.[1][2]
The described method focuses on the enantioselective dichlorocyclopropanation of allyl alcohol using a chiral phase-transfer catalyst derived from cinchona alkaloids.[3] Dichlorocarbene, generated in situ from chloroform and a strong base, reacts with the alkene under the influence of the chiral catalyst to yield the desired chiral this compound.
Data Presentation
The following table summarizes representative data for the enantioselective dichlorocyclopropanation of allyl alcohol using different chiral phase-transfer catalysts under optimized conditions. The data is compiled based on typical results observed in similar asymmetric cyclopropanation reactions.[4]
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cat-1 | 5 | 0 | 24 | 75 | 92 |
| Cat-2 | 5 | -20 | 48 | 68 | 95 |
| Cat-3 | 10 | 0 | 24 | 82 | 88 |
| Cat-4 | 2 | -10 | 36 | 71 | 90 |
Cat-1, Cat-2, Cat-3, and Cat-4 represent various commercially available or readily synthesized cinchona alkaloid-derived phase-transfer catalysts.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.
-
Reagents and solvents should be of high purity and dried according to standard procedures.
-
Enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis of the product or a suitable derivative.
Materials:
-
Allyl alcohol
-
Chloroform (stabilizer-free)
-
Sodium hydroxide (or potassium hydroxide)
-
Chiral phase-transfer catalyst (e.g., a derivative of cinchonine or quinidine)[3]
-
Toluene (or dichloromethane)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Detailed Protocol for Enantioselective Dichlorocyclopropanation:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 5 mol%).[4]
-
Addition of Reagents: Add toluene (5 mL) and allyl alcohol (1.0 mmol, 1.0 equiv). Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Base and Dichlorocarbene Source: In a separate flask, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
Reaction Initiation: To the cooled reaction mixture, add chloroform (3.0 mmol, 3.0 equiv). Begin vigorous stirring and add the aqueous sodium hydroxide solution (2.0 mL) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (e.g., 24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the enantioselective synthesis of this compound.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for asymmetric phase-transfer dichlorocyclopropanation.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in asymmetric phase-transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (2,2-Dichlorocyclopropyl)methanol in the Synthesis of Novel Antiviral Carbocyclic Nucleoside Analogues
Application Note AN2025-12-27
Introduction
(2,2-Dichlorocyclopropyl)methanol is a versatile chemical building block with significant potential in the synthesis of pharmaceutical intermediates. Its strained dichlorocyclopropyl ring and primary alcohol functionality offer unique opportunities for structural modifications, making it an attractive starting material for the development of novel therapeutic agents. This application note details the synthesis of carbocyclic nucleoside analogues from this compound, a class of compounds extensively investigated for their antiviral properties. The rigid cyclopropane scaffold serves as a carbocyclic mimic of the ribose sugar in natural nucleosides, often leading to enhanced metabolic stability and potent biological activity.
The synthetic strategy involves the activation of the primary hydroxyl group of this compound, followed by nucleophilic substitution with a heterocyclic base (nucleobase). This approach allows for the generation of a library of novel carbocyclic nucleoside analogues for antiviral screening.
Key Applications
The primary application of this compound in this context is the synthesis of carbocyclic nucleoside analogues as potential antiviral agents. These compounds are designed to inhibit viral replication by acting as chain terminators or inhibitors of viral polymerases. The unique stereochemistry and electronic properties of the dichlorocyclopropyl moiety can influence the binding affinity of these analogues to viral enzymes, potentially leading to improved selectivity and efficacy.
Experimental Protocols
Protocol 1: Synthesis of (2,2-Dichlorocyclopropyl)methyl Tosylate (Intermediate 1)
This protocol describes the activation of the hydroxyl group of this compound by conversion to a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,2-Dichlorocyclopropyl)methyl tosylate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85-95% |
| Purity (NMR) | >98% |
| Appearance | White solid |
Protocol 2: Synthesis of a Carbocyclic Nucleoside Analogue (e.g., with Uracil)
This protocol outlines the coupling of the activated intermediate, (2,2-Dichlorocyclopropyl)methyl tosylate, with a pyrimidine base (uracil) to form the carbocyclic nucleoside analogue.
Materials:
-
(2,2-Dichlorocyclopropyl)methyl tosylate (Intermediate 1)
-
Uracil
-
Potassium carbonate (K₂CO₃, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add uracil (1.2 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
-
Heat the suspension to 60 °C and stir for 30 minutes.
-
Add a solution of (2,2-Dichlorocyclopropyl)methyl tosylate (1.0 eq) in anhydrous DMF dropwise to the heated suspension.
-
Stir the reaction mixture at 60 °C overnight.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired carbocyclic nucleoside analogue.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 50-70% |
| Purity (HPLC) | >99% |
| Appearance | White powder |
Visualization of Synthetic Pathway and Biological Action
Caption: Synthetic pathway from this compound to a carbocyclic nucleoside analogue and its proposed mechanism of antiviral action.
Discussion and Conclusion
The protocols described provide a general framework for the synthesis of novel carbocyclic nucleoside analogues from this compound. The versatility of this approach allows for the incorporation of various purine and pyrimidine bases, enabling the creation of a diverse library of compounds for biological evaluation. The resulting dichlorocyclopropyl-containing nucleoside analogues are promising candidates for antiviral drug discovery programs. Further optimization of reaction conditions and purification methods may be required for specific nucleobases. The biological activity of the synthesized compounds would need to be assessed through in vitro antiviral assays against a panel of viruses.
Application Notes and Protocols: Manganese-Catalyzed Synthesis of Cyclopropylmethanols
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield a specific protocol for the manganese-catalyzed synthesis of (2,2-dichlorocyclopropyl)methanol. The following application notes detail a well-established and closely related procedure: the manganese-catalyzed synthesis of cyclopropylmethanols from allylic alcohols using a borrowing hydrogen strategy. While this does not produce the dichlorinated target molecule, it represents the current state of the art in manganese-catalyzed cyclopropanation of this class of substrates. Standard methods for dichlorocyclopropanation, typically involving the generation of dichlorocarbene from chloroform and a strong base, do not generally employ manganese catalysts.
Introduction
Cyclopropane rings are a key structural motif in numerous pharmaceuticals and natural products. Their incorporation can significantly influence a molecule's biological activity and metabolic stability. This document outlines a manganese-catalyzed method for the synthesis of cyclopropylmethanols from allylic alcohols and sulfones. This transformation proceeds via a "borrowing hydrogen" strategy, offering a mild and efficient alternative to traditional carbene-based cyclopropanation methods.[1][2][3][4] The reaction is catalyzed by an earth-abundant and low-toxicity metal, making it an attractive approach for sustainable chemical synthesis.
Reaction Principle
The manganese-catalyzed cyclopropanation of allylic alcohols with sulfones involves a sequential reaction mechanism.[2][3] Initially, the manganese catalyst facilitates the dehydrogenation of the allylic alcohol to form an α,β-unsaturated aldehyde. This is followed by a Michael addition of the sulfone to the enal, and a subsequent intramolecular cyclization to form the cyclopropane ring. Finally, the manganese hydride species, formed during the initial dehydrogenation, hydrogenates the aldehyde to afford the cyclopropylmethanol product.
Experimental Protocols
General Procedure for Manganese-Catalyzed Cyclopropanation of Allyl Alcohol
A detailed experimental protocol based on established literature is provided below.[1][5][6]
Materials:
-
Manganese Catalyst (e.g., a PNP-Mn pincer complex)
-
Allyl Alcohol
-
Arylmethyl trifluoromethyl sulfone
-
Potassium tert-butoxide (KOtBu)
-
tert-Amyl alcohol (tAmOH)
-
Anhydrous reaction vessel
-
Standard Schlenk line or glovebox techniques
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the Manganese catalyst (1.0 mol%).
-
Add the arylmethyl trifluoromethyl sulfone (1.0 equiv, 0.25 mmol).
-
Add allyl alcohol (1.2 equiv, 0.3 mmol).
-
Add potassium tert-butoxide (1.25 equiv).
-
Add tert-amyl alcohol (5.0 mL).
-
Seal the reaction vessel and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropylmethanol.
Quantitative Data Summary
The following tables summarize the yields of various cyclopropylmethanol products obtained through manganese-catalyzed cyclopropanation of different allylic alcohols and sulfones.[1][2][6]
Table 1: Manganese-Catalyzed Cyclopropanation of Allyl Alcohol with Various Sulfones
| Entry | Arylmethyl Trifluoromethyl Sulfone | Product | Yield (%) |
| 1 | Phenyl | (Cyclopropyl)methanol | 85 |
| 2 | 4-Methylphenyl | (Cyclopropyl)methanol | 92 |
| 3 | 4-Methoxyphenyl | (Cyclopropyl)methanol | 95 |
| 4 | 4-Chlorophenyl | (Cyclopropyl)methanol | 78 |
| 5 | 2-Naphthyl | (Cyclopropyl)methanol | 88 |
Reaction conditions: Arylmethyl trifluoromethyl sulfone (0.25 mmol), allyl alcohol (0.3 mmol), Mn catalyst (1.0 mol%), KOtBu (1.25 equiv), tAmOH (5.0 mL), 60 °C, 12 h. Isolated yields are reported.
Table 2: Manganese-Catalyzed Cyclopropanation of Various Allylic Alcohols
| Entry | Allylic Alcohol | Product | Yield (%) |
| 1 | Cinnamyl alcohol | (2-Phenylcyclopropyl)methanol | 99 |
| 2 | Geraniol | Substituted cyclopropylmethanol | 75 |
| 3 | (E)-Hex-2-en-1-ol | (2-Propylcyclopropyl)methanol | 82 |
| 4 | (Z)-Hex-2-en-1-ol | (2-Propylcyclopropyl)methanol | 79 |
Reaction conditions: Arylmethyl trifluoromethyl sulfone (0.25 mmol), allylic alcohol (0.3 mmol), Mn catalyst (1.0 mol%), KOtBu (1.25 equiv), tAmOH (5.0 mL), 60 °C, 12 h. Isolated yields are reported.
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the manganese-catalyzed synthesis of cyclopropylmethanol.
Experimental Workflow
Caption: General experimental workflow for the synthesis of cyclopropylmethanol.
References
- 1. researchgate.net [researchgate.net]
- 2. Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of (2,2-Dichlorocyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2-Dichlorocyclopropyl)methanol is a valuable building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. The dichlorocyclopropane moiety can impart unique conformational constraints and electronic properties to molecules, often leading to enhanced biological activity. This document provides a detailed protocol for the scale-up synthesis of this compound via phase-transfer catalyzed dichlorocyclopropanation of allyl alcohol, a method well-suited for industrial applications due to its efficiency, cost-effectiveness, and scalability.
Industrial Applications
The primary industrial relevance of this compound lies in its utility as a versatile intermediate. The presence of both a reactive hydroxyl group and a dichlorocyclopropyl ring allows for a variety of subsequent chemical transformations. It is a key precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. For instance, related structures like (2,2-Dichlorocyclopropyl)benzene are pivotal in the production of drugs such as the lipid-lowering agent ciprofibrate.[1] The unique structural features of the dichlorocyclopropyl group can enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Synthesis Methodology: Phase-Transfer Catalysis
The synthesis of this compound is achieved through the addition of dichlorocarbene to allyl alcohol. Dichlorocarbene is a highly reactive intermediate generated in situ. For industrial-scale production, phase-transfer catalysis (PTC) is the method of choice for generating dichlorocarbene from chloroform and a concentrated aqueous solution of a strong base, such as sodium hydroxide.
A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase. In the organic phase, the hydroxide ion deprotonates chloroform to form the trichloromethyl anion, which then undergoes α-elimination to yield dichlorocarbene. The highly electrophilic dichlorocarbene readily reacts with the double bond of allyl alcohol to form the desired this compound.
Caption: Phase-transfer catalytic cycle for dichlorocyclopropanation.
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a multi-liter scale synthesis of this compound. All operations should be conducted in a well-ventilated chemical fume hood or a designated production area with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
Large, jacketed glass reactor with overhead stirring, reflux condenser, dropping funnel, and temperature probe.
-
Industrial-grade allyl alcohol, chloroform, sodium hydroxide (50% w/w aqueous solution), and benzyltriethylammonium chloride (TEBA).
-
Dichloromethane or other suitable extraction solvent.
-
Anhydrous magnesium sulfate or sodium sulfate for drying.
-
Rotary evaporator and vacuum distillation setup for purification.
Procedure:
-
Reactor Setup: Charge the jacketed reactor with allyl alcohol and chloroform. The molar ratio of chloroform to allyl alcohol should be in excess, typically around 1.5 to 2.0 equivalents.
-
Catalyst Addition: Add the phase-transfer catalyst, benzyltriethylammonium chloride (TEBA), to the reactor. A catalytic amount, typically 1-5 mol% relative to the allyl alcohol, is sufficient.
-
Reaction Initiation: Begin vigorous stirring to ensure good mixing between the organic and aqueous phases. Start the dropwise addition of a 50% (w/w) aqueous solution of sodium hydroxide. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature within a specified range, typically 40-50°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) by periodically taking samples from the organic layer. The reaction is typically complete within 6-12 hours, depending on the scale and reaction conditions.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the precipitated salts. Transfer the mixture to a separation funnel or a liquid-liquid extraction unit.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane, to recover any dissolved product. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine to remove any remaining base and salts. Dry the organic phase over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the drying agent by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess chloroform.
-
Purification: The crude product is purified by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the scale-up synthesis of this compound. These values can be optimized based on the specific equipment and scale of production.
| Parameter | Value |
| Reactants | |
| Allyl Alcohol | 1.0 mol equivalent |
| Chloroform | 1.5 - 2.0 mol equivalents |
| Sodium Hydroxide (50% aq.) | 2.0 - 3.0 mol equivalents |
| Benzyltriethylammonium Chloride (TEBA) | 1 - 5 mol% |
| Reaction Conditions | |
| Temperature | 40 - 50 °C |
| Reaction Time | 6 - 12 hours |
| Typical Results | |
| Yield | 75 - 85% |
| Purity (after distillation) | > 98% |
Workflow Diagram
References
Application Notes and Protocols: Ring-Opening Reactions of (2,2-Dichlorocyclopropyl)methanol with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2-Dichlorocyclopropyl)methanol is a versatile synthetic intermediate characterized by a strained, electron-deficient cyclopropane ring substituted with two chlorine atoms and a hydroxymethyl group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly functionalized chlorobutadiene derivatives, which are of interest in medicinal chemistry and materials science. The high ring strain of the cyclopropane ring, coupled with the electron-withdrawing nature of the geminal dichloro substituents, renders the molecule susceptible to ring-opening reactions when treated with a range of nucleophiles.
These application notes provide a detailed overview of the anticipated ring-opening reactions of this compound with common classes of nucleophiles, including alkoxides, amines, and thiols. While specific literature on this exact substrate is limited, the protocols and mechanistic discussions presented herein are based on established principles of gem-dihalocyclopropane chemistry and provide a robust framework for experimental exploration.
General Reaction Pathway
The primary pathway for the nucleophilic ring-opening of this compound is believed to proceed through an initial base-mediated elimination of hydrogen chloride to form a highly reactive 1-chlorocyclopropene intermediate. This is followed by the nucleophilic attack at the cyclopropene ring, leading to ring-opening and the formation of a functionalized 2-chloro-1,3-butadiene derivative. The regioselectivity of the nucleophilic attack and the subsequent rearrangement are key factors in determining the final product structure.
Anwendungs- und Protokollhinweise: Derivatisierung der Hydroxylgruppe von (2,2-Dichlorcyclopropyl)methanol
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: (2,2-Dichlorcyclopropyl)methanol ist ein vielseitiger Baustein in der organischen Synthese, insbesondere in der Agrochemie und der medizinischen Chemie. Die Derivatisierung seiner primären Hydroxylgruppe ermöglicht die Einführung verschiedener funktioneller Gruppen, was die Modulation von physikochemischen Eigenschaften wie Lipophilie, Löslichkeit und Reaktivität erlaubt. Diese Modifikationen sind entscheidend für die Entwicklung neuer pharmazeutischer Wirkstoffe und Pflanzenschutzmittel. Die vorliegenden Anwendungshinweise beschreiben gängige Protokolle zur Derivatisierung dieser Hydroxylgruppe, einschließlich Veresterung, Veretherung und Sulfonylierung.
Allgemeiner Reaktionsüberblick
Die Derivatisierung der Hydroxylgruppe des (2,2-Dichlorcyclopropyl)methanols kann durch verschiedene Standardreaktionen der organischen Chemie erreicht werden. Die hohe Reaktivität der primären Alkoholgruppe ermöglicht eine effiziente Umwandlung in Ester, Ether, Carbamate und Sulfonate. Diese Derivate dienen oft als Zwischenprodukte für weitere Syntheseschritte, wie zum Beispiel nukleophile Substitutionen oder Kupplungsreaktionen.
Veresterung
Die Umwandlung von (2,2-Dichlorcyclopropyl)methanol in Ester ist eine der häufigsten Derivatisierungen. Dies kann durch Reaktion mit Carbonsäuren (Fischer-Veresterung)[1][2][3], Säurechloriden[4][5] oder Säureanhydriden erreicht werden. Die Reaktion mit Säurechloriden ist oft aufgrund der hohen Reaktivität und der milden Reaktionsbedingungen bevorzugt.
Protokoll 1: Synthese von (2,2-Dichlorcyclopropyl)methylacetat mittels Acylchlorid
Dieses Protokoll beschreibt die Synthese eines einfachen Esters durch Reaktion mit Acetylchlorid in Gegenwart einer Base.
Materialien und Reagenzien:
-
(2,2-Dichlorcyclopropyl)methanol
-
Acetylchlorid
-
Triethylamin (Et3N) oder Pyridin
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonatlösung (NaHCO3)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO4) oder Natriumsulfat (Na2SO4)
-
Rundkolben, Magnetrührer, Tropftrichter, Scheidetrichter
-
Rotationsverdampfer
Experimenteller Arbeitsablauf (Graphviz):
Abbildung 1: Arbeitsablauf für die Veresterung.
Durchführung:
-
In einem trockenen Rundkolben wird (2,2-Dichlorcyclopropyl)methanol (1,0 Äquiv.) in wasserfreiem Dichlormethan (DCM) gelöst.
-
Triethylamin (1,2 Äquiv.) wird zu der Lösung gegeben.
-
Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.
-
Acetylchlorid (1,1 Äquiv.), gelöst in wasserfreiem DCM, wird langsam über einen Tropftrichter zugegeben, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach beendeter Zugabe wird die Reaktion für 1-2 Stunden bei 0 °C und anschließend für weitere 2-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständiger Umsetzung wird die Reaktion vorsichtig mit Wasser oder gesättigter NaHCO3-Lösung gequencht.
-
Die organische Phase wird im Scheidetrichter abgetrennt.
-
Die organische Phase wird nacheinander mit gesättigter NaHCO3-Lösung, Wasser und gesättigter NaCl-Lösung gewaschen.
-
Die organische Schicht wird über wasserfreiem Na2SO4 getrocknet.
-
Das Trockenmittel wird abfiltriert und das Lösungsmittel im Rotationsverdampfer entfernt.
-
Das Rohprodukt kann bei Bedarf durch Vakuumdestillation oder Säulenchromatographie gereinigt werden.
Sulfonylierung (Mesylierung)
Die Umwandlung der Hydroxylgruppe in eine gute Abgangsgruppe wie ein Mesylat ist ein wichtiger Schritt für nachfolgende nukleophile Substitutionsreaktionen.
Protokoll 2: Synthese von (2,2-Dichlorcyclopropyl)methylmethansulfonat
Dieses Protokoll beschreibt die Synthese des Mesylats, eines vielseitigen Zwischenprodukts.
Materialien und Reagenzien:
-
(2,2-Dichlorcyclopropyl)methanol
-
Triethylamin (Et3N) oder Diisopropylethylamin (DIPEA)
-
Dichlormethan (DCM), wasserfrei
-
Kalte 1 M Salzsäurelösung (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO3)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat (Na2SO4)
Experimenteller Arbeitsablauf (Graphviz):
Abbildung 2: Arbeitsablauf für die Mesylierung.
Durchführung:
-
(2,2-Dichlorcyclopropyl)methanol (1,0 Äquiv.) und Triethylamin (1,5 Äquiv.) werden in wasserfreiem DCM in einem trockenen Rundkolben gelöst und auf 0 °C gekühlt.[6]
-
Methansulfonylchlorid (1,2 Äquiv.) wird langsam zugetropft, sodass die Temperatur nicht über 5 °C steigt.[6]
-
Die Reaktion wird für 2-4 Stunden bei 0 °C gerührt, bis die DC eine vollständige Umsetzung anzeigt.[6]
-
Die Reaktion wird durch Zugabe von kaltem Wasser oder kalter 1 M HCl-Lösung beendet.
-
Die Phasen werden getrennt, und die organische Phase wird nacheinander mit kalter 1 M HCl, Wasser, gesättigter NaHCO3-Lösung und Sole gewaschen.
-
Die organische Schicht wird über Na2SO4 getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das resultierende Mesylat ist oft ausreichend rein für die weitere Verwendung, kann aber bei Bedarf durch Umkristallisation oder Chromatographie gereinigt werden.
Veretherung (Williamson-Ethersynthese)
Die Williamson-Ethersynthese ist eine klassische Methode zur Herstellung von unsymmetrischen Ethern.[8][9][10][11][12] Sie verläuft in zwei Schritten: Deprotonierung des Alkohols zu einem Alkoxid, gefolgt von einer SN2-Reaktion mit einem Alkylhalogenid.[9][11]
Protokoll 3: Synthese von (2,2-Dichlorcyclopropyl)methylethylether
Materialien und Reagenzien:
-
(2,2-Dichlorcyclopropyl)methanol
-
Starke Base (z.B. Natriumhydrid, NaH, 60% Dispersion in Mineralöl)
-
Alkylhalogenid (z.B. Ethyliodid, EtI)
-
Wasserfreies Tetrahydrofuran (THF) oder Dimethylformamid (DMF)
-
Gesättigte Ammoniumchloridlösung (NH4Cl)
-
Diethylether
-
Wasserfreies Magnesiumsulfat (MgSO4)
Experimenteller Arbeitsablauf (Graphviz):
Abbildung 3: Arbeitsablauf für die Williamson-Ethersynthese.
Durchführung:
-
In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Kolben wird Natriumhydrid (1,2 Äquiv., 60% Dispersion) in wasserfreiem THF suspendiert.
-
Eine Lösung von (2,2-Dichlorcyclopropyl)methanol (1,0 Äquiv.) in wasserfreiem THF wird bei 0 °C langsam zu der NaH-Suspension getropft.
-
Die Mischung wird auf Raumtemperatur erwärmt und gerührt, bis die Wasserstoffentwicklung aufhört (ca. 30-60 Minuten).
-
Die resultierende Alkoxid-Lösung wird erneut auf 0 °C gekühlt.
-
Ethyliodid (1,2 Äquiv.) wird langsam zugegeben.
-
Die Reaktion wird über Nacht bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC verfolgt.
-
Nach vollständiger Umsetzung wird die Reaktion vorsichtig durch langsame Zugabe von gesättigter NH4Cl-Lösung bei 0 °C beendet.
-
Die wässrige Phase wird mehrmals mit Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden mit Sole gewaschen, über MgSO4 getrocknet, filtriert und das Lösungsmittel wird abdestilliert.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.
Zusammenfassung der quantitativen Daten
Die Ausbeuten und analytischen Daten für die Derivatisierung hängen stark von den spezifischen Reaktanten und Bedingungen ab. Die folgende Tabelle fasst repräsentative Daten zusammen.
| Derivat | Methode | Reagenzien | Typische Ausbeute (%) | Analytische Daten (Erwartet) |
| (2,2-Dichlorcyclopropyl)methylacetat | Veresterung | Acetylchlorid, Et3N | 85 - 95 | ¹H-NMR: Verschiebung des CH₂-Signals zu tieferem Feld (~4.0-4.2 ppm), Singulett für Acetyl-CH₃ (~2.1 ppm). IR: Starke C=O-Bande bei ~1740 cm⁻¹. |
| (2,2-Dichlorcyclopropyl)methylmethansulfonat | Mesylierung | MsCl, Et3N | 90 - 98 | ¹H-NMR: Verschiebung des CH₂-Signals zu tieferem Feld (~4.2-4.4 ppm), Singulett für Mesyl-CH₃ (~3.0 ppm). IR: Starke S=O-Banden bei ~1360 und ~1175 cm⁻¹. |
| (2,2-Dichlorcyclopropyl)methylethylether | Williamson-Synthese | NaH, Ethyliodid | 60 - 75 | ¹H-NMR: Charakteristische Signale für die Ethylgruppe (Triplett bei ~1.2 ppm, Quartett bei ~3.5 ppm). ¹³C-NMR: Zusätzliche Signale für die Ethylgruppe. |
Sicherheitshinweise: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) ist zu tragen. Säurechloride und Methansulfonylchlorid sind korrosiv und feuchtigkeitsempfindlich. Natriumhydrid ist hochentzündlich und reagiert heftig mit Wasser. Alle Reagenzien sollten mit der gebotenen Vorsicht gehandhabt werden.
References
- 1. reddit.com [reddit.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Application Note: Purification of (2,2-Dichlorocyclopropyl)methanol by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of (2,2-Dichlorocyclopropyl)methanol via vacuum distillation. This technique is essential for obtaining high-purity material, which is critical for subsequent synthetic steps and biological screening in drug development.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of novel pharmaceutical compounds. The purity of this intermediate is paramount to ensure the desired reaction outcomes and to avoid the introduction of unwanted side products in a synthetic sequence. Distillation under reduced pressure (vacuum distillation) is the preferred method for purifying this compound, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition of the compound. This protocol outlines the necessary steps, safety precautions, and data logging for the successful purification of this compound.
Key Experimental Data
Due to the limited availability of precise physical properties in the literature, the following table should be populated during the experimental process. The boiling point of the related compound, dicyclopropylmethanol, is 99-100 °C at 12 mmHg, suggesting that this compound will have a similarly elevated boiling point requiring vacuum distillation.
| Parameter | Value | Units | Notes |
| Crude Sample Volume | mL | ||
| Forerun Fraction Volume | mL | Distillate collected at a lower boiling point than the main fraction. | |
| Main Fraction Volume | mL | Purified this compound. | |
| Distillation Pressure | mmHg | ||
| Forerun Head Temperature | °C | Temperature at which the first fraction is collected. | |
| Main Fraction Head Temperature | °C | Temperature at which the product is collected. | |
| Heating Mantle/Oil Bath Temperature | °C | ||
| Purity Before Distillation (e.g., GC-MS) | % | ||
| Purity After Distillation (e.g., GC-MS) | % |
Experimental Protocol
1. Materials and Equipment
-
Crude this compound
-
Distillation flask (round-bottom flask)
-
Short-path distillation head with condenser and collection flask(s)
-
Thermometer or temperature probe and adapter
-
Vacuum pump
-
Manometer or vacuum gauge
-
Heating mantle or oil bath with a stirrer
-
Magnetic stir bar or boiling chips
-
Cold trap (recommended to protect the vacuum pump)
-
Glass wool for insulation
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
2. Safety Precautions
-
Conduct the distillation in a well-ventilated fume hood.
-
This compound is expected to be an irritant and potentially harmful. Avoid inhalation, ingestion, and skin contact.[1][2][3][4]
-
Handle the compound with appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use. It is advisable to use a blast shield.
-
Ensure all ground glass joints are properly sealed with vacuum grease to maintain a good vacuum.
-
Use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) to protect the vacuum pump from corrosive vapors.
3. Distillation Procedure
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all connections are secure.
-
Place a magnetic stir bar in the distillation flask.
-
Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its capacity.
-
Lightly grease all ground glass joints to ensure a good seal.
-
Insert the thermometer or temperature probe so that the bulb is positioned just below the side arm leading to the condenser.
-
Wrap the distillation head and neck with glass wool to minimize heat loss.
-
-
Initiating the Distillation:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude material in the distillation flask.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (start with a moderate vacuum, e.g., 10-20 mmHg, and adjust as needed).
-
Once the vacuum is stable, begin to gently heat the distillation flask using the heating mantle or oil bath.
-
-
Fraction Collection:
-
Forerun: As the temperature rises, lower-boiling impurities will begin to distill. Collect this initial fraction (the "forerun") in the first receiving flask. The head temperature should be monitored closely; a rapid rise and stabilization indicate the boiling point of a component.
-
Main Fraction: After the forerun has been collected and the head temperature begins to rise again, switch to a clean receiving flask to collect the main fraction, which is the purified this compound. The head temperature should remain relatively constant during the collection of this fraction. Record the temperature and pressure at which the main fraction distills.
-
Residue: Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially unstable residues.
-
-
Shutdown Procedure:
-
Turn off the heating and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Turn off the condenser water and the vacuum pump.
-
Disassemble the apparatus and transfer the purified product to a labeled, sealed container.
-
4. Characterization
-
Analyze the purity of the collected main fraction using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the yield of the purified product.
Logical Workflow
Caption: Workflow for the purification of this compound by vacuum distillation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,2-Dichlorocyclopropyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2,2-Dichlorocyclopropyl)methanol. Our focus is to address common issues encountered during experimentation to improve reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dichlorocyclopropanation of allyl alcohol is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in this synthesis are common and can often be attributed to several key factors. A systematic investigation of the following is recommended:
-
Reagent Quality: Ensure the purity of your allyl alcohol and chloroform. The sodium hydroxide solution should be freshly prepared and its concentration accurately determined. The phase-transfer catalyst (PTC) should be of high purity and stored under appropriate conditions to prevent degradation.
-
Reaction Conditions: Temperature, reaction time, and stirring speed are critical parameters. The reaction is often exothermic, and inadequate temperature control can lead to side reactions. Insufficient stirring will result in poor mixing of the biphasic system, limiting the effectiveness of the phase-transfer catalyst.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of reagents and intermediates, potentially improving the yield.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A2: The presence of the hydroxyl group in allyl alcohol makes it susceptible to side reactions under the basic conditions of the dichlorocyclopropanation. Common byproducts and mitigation strategies include:
-
Polymerization: Allyl alcohol can polymerize under strongly basic conditions. To minimize this, ensure efficient stirring and maintain a controlled temperature, avoiding localized "hot spots."
-
Reaction with Dichlorocarbene: The hydroxyl group can be deprotonated by the strong base, and the resulting alkoxide can react with dichlorocarbene. This can lead to the formation of formate esters or other undesired byproducts. Using a slight excess of allyl alcohol can help to favor the desired cyclopropanation of the double bond.
-
Hydrolysis of Chloroform: In the aqueous phase, chloroform can be hydrolyzed by sodium hydroxide, which consumes the dichlorocarbene precursor. Efficient phase transfer of the hydroxide ions to the organic phase by the PTC is crucial to ensure the generation of dichlorocarbene in proximity to the allyl alcohol.
Q3: How do I choose the optimal phase-transfer catalyst (PTC) for my reaction?
A3: The choice of PTC can significantly impact the reaction yield. Quaternary ammonium salts are commonly used. Benzyltriethylammonium chloride (TEBAC) and tetrabutylammonium bromide (TBAB) are effective and widely used catalysts for this reaction. The optimal catalyst may vary depending on the specific reaction conditions and scale. It is advisable to perform small-scale screening experiments with a few different PTCs to identify the most effective one for your system.
Q4: What is the recommended work-up and purification procedure for this compound?
A4: Proper work-up and purification are essential to isolate the desired product in high purity.
-
Quenching: After the reaction is complete, it should be carefully quenched by the addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess sodium hydroxide.
-
Extraction: The product should be extracted from the aqueous phase using an organic solvent such as dichloromethane or diethyl ether. Multiple extractions are recommended to ensure complete recovery.
-
Washing: The combined organic extracts should be washed with brine to remove residual water and salts.
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of dichlorocyclopropanation reactions of allylic compounds, providing a basis for optimization.
| Parameter | Variation | Effect on Yield | Reference |
| Phase-Transfer Catalyst | Benzyltriethylammonium chloride (BTEAC) vs. Tetrabutylammonium bromide (TBAB) | BTEAC has been shown to have higher catalytic activity in some dichlorocyclopropanation reactions. | [1] |
| Temperature | 0 - 25 °C | Lower temperatures generally limit side reactions.[2] | |
| NaOH Concentration | 11-19 M | A drastic increase in reaction rate is observed with increasing NaOH concentration up to a certain point.[3] | |
| Stirring Speed | 35 - 1950 rpm | The reaction rate increases with stirring speed, indicating the importance of interfacial mass transfer.[4] | |
| Reaction Time | 5.78 - 17.44 hours | Optimal reaction time needs to be determined experimentally; prolonged reaction times do not necessarily increase yield and can lead to product degradation.[5] |
Experimental Protocols
Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
Allyl alcohol
-
Chloroform (stabilized with ethanol)
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBAC) or Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, combine allyl alcohol (1 equivalent) and chloroform (1.5 - 3 equivalents).
-
Catalyst Addition: Add the phase-transfer catalyst (1-5 mol% relative to allyl alcohol).
-
Base Addition: While stirring vigorously, slowly add a 50% (w/v) aqueous solution of sodium hydroxide (3-5 equivalents) to the reaction mixture. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction. Maintain the internal temperature between 20-30°C using an ice bath if necessary.
-
Reaction Monitoring: Continue to stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to dissolve the precipitated salts.
-
Carefully neutralize the mixture to pH ~7 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 0.1 mol scale reaction).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or impure product.
Caption: Logical relationships between reaction parameters and yield.
References
Technical Support Center: Dichlorocyclopropanation of Allyl Alcohol
Welcome to the Technical Support Center for the dichlorocyclopropanation of allyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the dichlorocyclopropanation of allyl alcohol?
The main challenge arises from the presence of the hydroxyl group in allyl alcohol. This functional group can compete with the alkene moiety for the highly reactive dichlorocarbene intermediate. This competition can lead to the formation of various side products, thereby reducing the yield of the desired (2,2-dichlorocyclopropyl)methanol.
Q2: What are the common methods for generating dichlorocarbene for this reaction?
The most prevalent and practical method is the reaction of chloroform with a strong base, often under phase-transfer catalysis (PTC) conditions. This is commonly referred to as the Makosza method. Typical bases include sodium hydroxide or potassium tert-butoxide. Phase-transfer catalysts, such as benzyltriethylammonium chloride (TEBAC), are employed to facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase where the dichlorocarbene is generated.
Q3: What are the potential side reactions I should be aware of?
Several side reactions can occur, leading to a complex product mixture. The most significant ones include:
-
O-H Bond Insertion: Dichlorocarbene can insert into the oxygen-hydrogen bond of the hydroxyl group to form an unstable intermediate that can lead to various byproducts.
-
Formation of Allyl Dichloromethyl Ether: The alkoxide formed from allyl alcohol under basic conditions can react with dichlorocarbene.
-
Reaction with Base: Dichlorocarbene can react with excess hydroxide ions, ultimately leading to the formation of carbon monoxide and formate salts.
-
Formation of Allyl Chloroformate: Under certain conditions, a reaction analogous to the formation of chloroformates from alcohols and phosgene can occur.
Q4: Is it necessary to protect the hydroxyl group of allyl alcohol before the reaction?
Protecting the hydroxyl group as an ether (e.g., silyl ether, benzyl ether) or an acetal is a common strategy to prevent side reactions and improve the yield of the desired dichlorocyclopropane. However, this adds extra steps to the synthesis (protection and deprotection). The decision to protect the hydroxyl group often depends on the desired yield and the tolerance of the overall synthetic route to additional steps.
Troubleshooting Guides
Low yields and the formation of multiple products are common issues encountered during the dichlorocyclopropanation of allyl alcohol. The following guides provide potential causes and corrective actions for these problems.
Problem 1: Low Yield of this compound
| Potential Cause | Corrective Actions |
| Competition from O-H Insertion: The primary competing reaction is the insertion of dichlorocarbene into the O-H bond of allyl alcohol. | - Protect the Hydroxyl Group: Convert the hydroxyl group to a less reactive functional group (e.g., silyl ether, benzyl ether) prior to the cyclopropanation reaction. - Optimize Reaction Temperature: Lowering the reaction temperature (e.g., 0-5 °C) can sometimes favor cyclopropanation over O-H insertion. |
| Inefficient Dichlorocarbene Generation: Insufficient generation of dichlorocarbene will naturally lead to low conversion. | - Use a Strong Base: Ensure the use of a sufficiently strong base (e.g., 50% aqueous NaOH, potassium tert-butoxide). - Effective Phase-Transfer Catalyst: If using a biphasic system, ensure the phase-transfer catalyst is active and used in an appropriate amount (typically 1-5 mol%). - Vigorous Stirring: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area for the reaction to occur. |
| Decomposition of Dichlorocarbene: Dichlorocarbene is a reactive intermediate and can decompose if it does not react with the alkene. | - Control the Rate of Reagent Addition: Add the base or chloroform slowly to the reaction mixture to maintain a low steady-state concentration of dichlorocarbene, minimizing its self-decomposition. - Ensure Adequate Mixing: Good mixing ensures that the generated dichlorocarbene encounters an allyl alcohol molecule quickly. |
| Suboptimal Reactant Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or increased side reactions. | - Use an Excess of Chloroform: Chloroform is often used in excess to act as both the carbene precursor and a solvent. - Optimize Base Concentration: The concentration of the base can influence the rate of dichlorocarbene formation. Experiment with different concentrations to find the optimal conditions. |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Corrective Actions |
| O-H Insertion and Subsequent Reactions: The initial O-H insertion product is unstable and can undergo further reactions, leading to a complex mixture of byproducts. | - Protect the Hydroxyl Group: This is the most effective way to eliminate this entire reaction pathway. |
| Reaction of Dichlorocarbene with Base: Excess base can react with dichlorocarbene, leading to the formation of formate salts and other decomposition products. | - Slow Addition of Base: Add the base dropwise to the reaction mixture to avoid a large excess at any given time. - Monitor pH: If possible, monitor the pH of the aqueous phase to avoid excessively basic conditions towards the end of the reaction. |
| High Reaction Temperature: Higher temperatures can promote side reactions and the decomposition of both reactants and products. | - Maintain Low Temperature: Conduct the reaction at a controlled low temperature (e.g., 0-10 °C) using an ice bath. |
Experimental Protocols
The following is a general procedure for the dichlorocyclopropanation of allyl alcohol using the Makosza phase-transfer catalysis method. Note: This protocol should be optimized for specific laboratory conditions and scales.
Synthesis of this compound
Materials:
-
Allyl alcohol
-
Chloroform
-
50% (w/w) aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (TEBAC)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine allyl alcohol and benzyltriethylammonium chloride (TEBAC, ~2-5 mol% relative to allyl alcohol).
-
Add chloroform (typically a 1.5 to 3-fold molar excess relative to allyl alcohol).
-
Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Slowly add the 50% aqueous sodium hydroxide solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture vigorously at 0-5 °C for 2-4 hours, and then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cautiously quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the organic layer).
-
Combine all organic layers and wash with deionized water, followed by brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
To aid in understanding the reaction pathways, the following diagrams have been generated.
Caption: Main reaction vs. O-H insertion side reaction.
Caption: Dichlorocarbene generation via phase-transfer catalysis.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Optimizing Dichlorocyclopropanation of Substituted Allylic Alcohols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the dichlorocyclopropanation of substituted allylic alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and practical method for dichlorocyclopropanation of allylic alcohols in a research setting?
A1: The most common method is the phase-transfer catalysis (PTC) approach, often referred to as the Makosza method.[1] This technique involves generating dichlorocarbene from chloroform using a concentrated aqueous solution of a strong base, such as sodium hydroxide. A phase-transfer catalyst (e.g., a quaternary ammonium salt like benzyltriethylammonium chloride) is used to facilitate the reaction between the aqueous and organic phases.[1] This method is favored for its operational simplicity, cost-effectiveness, and the use of readily available reagents.[1]
Q2: How does the structure of the allylic alcohol affect the reaction outcome?
A2: The electronic and steric properties of the substituted allylic alcohol play a crucial role. Electron-rich double bonds are generally more reactive towards the electrophilic dichlorocarbene.[2] However, the hydroxyl group can compete with the double bond for the dichlorocarbene, leading to side reactions.[3] The position of the hydroxyl group (primary, secondary, or tertiary) and the substitution pattern on the double bond can influence the reaction rate and yield. For instance, some primary allylic alcohols might show a retarded rate of addition compared to tertiary ones due to this competition.[3] In some cases, protecting the hydroxyl group as an ether or acetal can improve the yield of the desired dichlorocyclopropane.[3]
Q3: What are the key safety precautions to consider during a dichlorocyclopropanation reaction?
A3: It is crucial to handle the reagents with care.
-
Chloroform: Chloroform is a suspected carcinogen and should always be handled in a well-ventilated fume hood.[4] It can decompose in the presence of light and air to form highly toxic phosgene gas.[4][5][6] Therefore, it should be stored in amber, tightly sealed bottles.[6]
-
Concentrated Sodium Hydroxide: Concentrated sodium hydroxide is corrosive and can cause severe burns.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Exothermic Reaction: The reaction can be exothermic, especially during the addition of the strong base.[5] Proper temperature control, for instance, by using an ice bath, is essential to prevent the reaction from running away.
Troubleshooting Guides
Low Conversion/Yield
Q: My reaction shows a low conversion of the starting allylic alcohol. What are the potential causes and how can I improve the yield?
A: Low conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inefficient Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which is crucial for the phase-transfer catalyst to function effectively. If the stirring is inadequate, the reaction rate will be significantly reduced.
-
Improper Temperature Control: While the reaction is often initiated at low temperatures (e.g., 0-10 °C) to control the exotherm, the reaction may require warming to room temperature and stirring for several hours to go to completion.[1] Lower temperatures can lead to higher diastereoselectivity but may also result in lower yields if the reaction time is insufficient.[8]
-
Base Concentration and Addition: The concentration of the sodium hydroxide solution is critical. A 50% (w/w) aqueous solution is commonly used.[3] Slow, dropwise addition of the base is important to control the exothermic reaction and maintain the optimal temperature.
-
Catalyst Inactivity or Insufficient Amount: The phase-transfer catalyst can degrade over time. Using a fresh, high-purity catalyst is recommended. The catalyst loading is typically 1-5 mol%, and optimizing this amount can improve the yield.
-
Purity of Reagents: The quality of chloroform and the allylic alcohol is important. Impurities can interfere with the reaction.
-
Side Reactions: The hydroxyl group of the allylic alcohol can react with dichlorocarbene. This is a common side reaction that consumes the carbene and reduces the yield of the desired cyclopropane.[9][10] Dichlorocarbene can also react with the hydroxide ion, leading to the formation of sodium formate.[5]
Data Presentation
Table 1: Effect of Allylic Alcohol Substitution on Dichlorocyclopropanation Yield
| Allylic Alcohol Substrate | Reaction Conditions | Yield (%) | Reference |
| Geraniol | CHCl₃, 50% NaOH (aq), TEBAC, Benzene, 40-45 °C, 4h | Mixture of products, low yield | [3] |
| Linalool | CHCl₃, 50% NaOH (aq), TEBAC, 25 °C, 0.5h | 89 | [3] |
| (E)-2-Methyl-2-buten-1-ol | CHBr₃, 50% NaOH (aq), TEBAC, Flow chemistry | 62 (dibromo) | [3] |
| 3-Methyl-2-buten-1-ol | CHBr₃, 50% NaOH (aq), TEBAC, Flow chemistry | 78 (dibromo) | [3] |
| Cinnamyl alcohol | CHCl₃, 50% NaOH (aq), TEBAC, Benzene, 40-45 °C, 4h | Starting material recovered | [3] |
| Crotyl alcohol | Rh(III) catalyzed with N-enoxyphthalimide | 81 | [10] |
| Methallyl alcohol | Rh(III) catalyzed with N-enoxyphthalimide | 62 | [10] |
Experimental Protocols
Detailed Methodology for Dichlorocyclopropanation of Linalool using Phase-Transfer Catalysis (Makosza Method)
This protocol is adapted from the general principles of the Makosza reaction.[1][3]
Materials:
-
Linalool
-
Chloroform (CHCl₃)
-
50% (w/w) aqueous sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBAC)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a mechanical stirrer, addition funnel, and a condenser
-
Ice bath
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a powerful mechanical stirrer, a dropping funnel, and a reflux condenser, combine linalool (15.4 g, 0.1 mol), chloroform (23.9 g, 0.2 mol), and benzyltriethylammonium chloride (0.46 g, 0.002 mol).
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
With vigorous stirring, slowly add 40 mL of a 50% (w/w) aqueous sodium hydroxide solution from the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, add 50 mL of water and 50 mL of dichloromethane to the reaction mixture.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 5-(2,2-dichloro-3,3-dimethylcyclopropyl)-3-methyl-1-penten-3-ol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroform (trichloromethane) - DCCEEW [dcceew.gov.au]
- 5. Chloroform - Sciencemadness Wiki [sciencemadness.org]
- 6. quora.com [quora.com]
- 7. orgosolver.com [orgosolver.com]
- 8. benchchem.com [benchchem.com]
- 9. Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in (2,2-Dichlorocyclopropyl)methanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the synthesis of (2,2-Dichlorocyclopropyl)methanol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly when using the phase-transfer catalysis (PTC) method with chloroform and a strong base.
Q1: My reaction yield is very low. What are the most common causes?
A1: Low yields in the dichlorocyclopropanation of allyl alcohol are often attributed to several factors. Firstly, the generation of dichlorocarbene can be inefficient. This could be due to poor mixing of the biphasic system, an inactive phase-transfer catalyst, or an inappropriate concentration of the base.[1][2] Secondly, side reactions can consume the starting material or the product. The hydroxyl group of allyl alcohol can react with the dichlorocarbene.[3] It is also crucial to ensure the quality and purity of reagents, as impurities can interfere with the reaction.
Q2: I suspect side reactions are occurring. What are the likely byproducts?
A2: A primary side reaction is the insertion of dichlorocarbene into the O-H bond of the allyl alcohol.[3] This can lead to the formation of formate esters after hydrolysis. Additionally, under strongly basic conditions, allyl alcohol can undergo isomerization or polymerization. Inefficient dichlorocarbene trapping by the alkene can lead to the decomposition of the carbene.
Q3: How can I optimize the reaction conditions to improve the yield?
A3: Optimization of several parameters can significantly improve the yield. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases for efficient phase-transfer catalysis.[1] The concentration of the sodium hydroxide solution is also critical; typically, a 40-50% (w/w) aqueous solution is used.[1][3] The choice and concentration of the phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBA) or a tetrabutylammonium salt, should be optimized.[2][4] Temperature control is also important; the reaction is often exothermic and may require initial cooling.[1]
Q4: What is the optimal ratio of reactants?
A4: The stoichiometry of the reactants plays a crucial role. An excess of chloroform is generally used to act as both the dichlorocarbene precursor and the organic solvent. The amount of base should be sufficient to deprotonate the chloroform effectively. A typical starting point for molar ratios of allyl alcohol:chloroform:NaOH:PTC is approximately 1 : 1.5-3 : 3-4 : 0.01-0.05.
Q5: I'm having trouble with the work-up and purification. What is the recommended procedure?
A5: After the reaction is complete, the mixture is typically diluted with water and the organic layer is separated. The aqueous layer should be extracted multiple times with a suitable organic solvent (e.g., dichloromethane) to recover all the product. The combined organic layers are then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is often purified by vacuum distillation to obtain pure this compound.[5]
Data Presentation
The following table summarizes typical quantitative data for the dichlorocyclopropanation of allylic alcohols using phase-transfer catalysis. Please note that optimal conditions can vary depending on the specific substrate and scale of the reaction.
| Parameter | Typical Value/Range | Reference |
| Reactant Ratios | ||
| Allyl Alcohol : Chloroform | 1 : 1.5 to 1 : 3 (molar ratio) | [3] |
| Allyl Alcohol : NaOH | 1 : 3 to 1 : 4 (molar ratio) | [6] |
| Allyl Alcohol : PTC | 1 : 0.01 to 1 : 0.05 (molar ratio) | [2] |
| Reaction Conditions | ||
| NaOH Concentration | 40-50% (w/w) aqueous solution | [1][3] |
| Temperature | 0 - 50 °C | [1][2] |
| Reaction Time | 4 - 24 hours | [5] |
| Yields | ||
| Reported Yields | 40 - 70% (highly substrate dependent) | [3][6] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a representative procedure for the synthesis of this compound based on the Makosza reaction.[1][7]
Materials:
-
Allyl alcohol
-
Chloroform
-
Sodium hydroxide (50% w/w aqueous solution)
-
Benzyltriethylammonium chloride (TEBA)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add allyl alcohol, chloroform, and benzyltriethylammonium chloride.
-
Cool the mixture in an ice bath to 0-5 °C.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by TLC or GC analysis.
-
Upon completion, dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion in this compound synthesis.
Caption: Key reaction pathways in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcmas.com [ijcmas.com]
- 3. Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. US3376349A - Production of dichlorocarbene adducts - Google Patents [patents.google.com]
- 7. orgosolver.com [orgosolver.com]
Preventing the formation of byproducts in phase-transfer catalyzed reactions
Welcome to the technical support center for phase-transfer catalyzed (PTC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in phase-transfer catalyzed reactions?
A1: Byproduct formation in PTC reactions can arise from several sources:
-
Hydrolysis: Water-sensitive substrates or products can react with the aqueous phase, leading to hydrolyzed byproducts. This is particularly relevant when using strong aqueous bases like sodium hydroxide.[1][2]
-
Catalyst Degradation: Quaternary ammonium salt catalysts can degrade under basic conditions and elevated temperatures through a process called Hofmann elimination, producing alkenes and tertiary amines.[3][4] Phosphonium salts can also degrade, especially in the presence of strong bases.
-
Side Reactions of the Substrate: Depending on the specific reaction, substrates can undergo alternative reaction pathways. A common example is the competition between C-alkylation and O-alkylation of ambident nucleophiles like phenols.[5][6]
-
Over-reaction or Multiple Additions: In some cases, the desired product can react further to form di- or poly-substituted byproducts.
-
Racemization: In asymmetric PTC, the desired chiral product can lose its enantiomeric purity through racemization, especially under basic conditions or at elevated temperatures.
Q2: How does the choice of phase-transfer catalyst affect byproduct formation?
A2: The structure and type of the phase-transfer catalyst play a crucial role in selectivity and can significantly influence byproduct formation. Key factors include:
-
Lipophilicity: The catalyst's affinity for the organic phase affects the concentration of the reactive anion. Highly lipophilic catalysts can sometimes lead to higher local concentrations of the anion in the organic phase, potentially increasing the rate of side reactions.
-
Steric Hindrance: The bulkiness of the catalyst's alkyl groups can influence the regioselectivity of the reaction. For instance, in the alkylation of phenols, a bulkier catalyst may favor O-alkylation over C-alkylation by sterically hindering the approach to the carbon atoms of the aromatic ring.
-
Catalyst Stability: As mentioned, quaternary ammonium and phosphonium salts have different stabilities. Choosing a more stable catalyst for reactions requiring high temperatures or strong bases can prevent the formation of byproducts from catalyst degradation.[3][4]
Q3: Can the solvent system influence the formation of byproducts?
A3: Yes, the choice of both the organic and aqueous phases is critical.
-
Organic Solvent: The polarity of the organic solvent can affect the reactivity and selectivity of the transferred anion. Non-polar solvents generally lead to a "naked" and highly reactive anion, which can sometimes decrease selectivity. Aprotic polar solvents can stabilize the anion to some extent, potentially improving selectivity. In some cases, the use of specific solvents can be crucial for directing the reaction towards the desired product.[5]
-
Aqueous Phase: The concentration of the inorganic salt in the aqueous phase can influence the equilibrium of the anion exchange with the catalyst. A higher concentration of the desired anion can help to outcompete other anions (like hydroxide) for the catalyst, thus reducing side reactions.
Troubleshooting Guides
This section provides structured guidance for common issues related to byproduct formation in PTC reactions.
Issue 1: Presence of Hydrolysis Byproducts
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of hydroxylated or acid byproducts in your analytical data (e.g., GC-MS, LC-MS, NMR).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis byproducts.
Issue 2: Byproducts from Catalyst Degradation (Hofmann Elimination)
Symptoms:
-
Presence of unexpected alkene and tertiary amine byproducts.
-
Loss of catalytic activity over time, especially at high temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst degradation.
Issue 3: Poor Regioselectivity (e.g., C- vs. O-Alkylation of Phenols)
Symptoms:
-
Formation of a mixture of C-alkylated and O-alkylated products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Data on Reaction Parameter Effects on Byproduct Formation
The following table summarizes the general effects of key reaction parameters on the formation of common byproducts. It is important to note that the optimal conditions are highly dependent on the specific reaction.
| Parameter | Effect on Byproduct Formation | General Recommendation for Minimizing Byproducts |
| Temperature | Higher temperatures can accelerate side reactions and catalyst degradation.[1] | Operate at the lowest temperature that allows for a reasonable reaction rate. |
| Catalyst Loading | Excessive catalyst can sometimes lead to increased side reactions. | Use the minimum effective catalyst loading (typically 1-5 mol%). |
| Agitation Speed | Very high agitation can increase the interfacial area, potentially promoting interfacial side reactions like hydrolysis.[7][8][9][10] | Use moderate agitation that is sufficient to ensure good mixing without creating excessive emulsification. |
| Solvent Polarity | Can influence the reactivity and selectivity of the transferred anion.[5] | Screen different solvents to find the optimal balance between reactivity and selectivity. |
| Water Content | Excess water can promote hydrolysis byproducts.[11][12][13][14][15] | In liquid-liquid PTC, use concentrated aqueous phases. In solid-liquid PTC, ensure reagents are dry. |
Key Experimental Protocols
Protocol 1: Minimizing Hydrolysis in the Williamson Ether Synthesis of a Phenol
Objective: To synthesize an alkyl phenyl ether while minimizing the hydrolysis of the alkylating agent and the product.
Materials:
-
Phenol
-
Alkyl halide (e.g., benzyl bromide)
-
Solid potassium carbonate (K₂CO₃), finely ground
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq), finely ground potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.05 eq).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C) with vigorous stirring.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture over a period of 30 minutes using a syringe pump.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with toluene.
-
Combine the filtrate and washings, and wash with water to remove any remaining salts and catalyst.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography or distillation.
Rationale for Minimizing Byproducts:
-
Solid-Liquid PTC: Using solid K₂CO₃ instead of an aqueous base eliminates the bulk water phase, thereby minimizing hydrolysis of the alkyl halide.
-
Anhydrous Solvent: The use of anhydrous toluene further reduces the presence of water.
-
Slow Addition: Slow addition of the alkylating agent maintains a low instantaneous concentration, which can help to suppress potential side reactions.
Protocol 2: Suppressing Racemization in Asymmetric Alkylation
Objective: To perform an enantioselective alkylation using a chiral phase-transfer catalyst while minimizing racemization of the product.
Materials:
-
Prochiral substrate (e.g., a glycine Schiff base)
-
Alkylating agent
-
Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt)
-
Aqueous base (e.g., 50% KOH)
-
Non-polar organic solvent (e.g., toluene)
Procedure:
-
Cool a jacketed reactor to the desired low temperature (e.g., 0 °C or lower).
-
To the reactor, add the prochiral substrate (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.1 eq) dissolved in the organic solvent.
-
Add the pre-cooled aqueous base to the reactor.
-
Stir the biphasic mixture vigorously for a short period to establish the catalytic cycle.
-
Add the alkylating agent (1.0-1.2 eq) to the reaction mixture. The addition can be done in one portion or slowly, depending on the reactivity.
-
Maintain the low temperature and vigorous stirring while monitoring the reaction by chiral HPLC.
-
Once the reaction is complete, separate the organic and aqueous phases.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by chromatography to obtain the enantioenriched product.
Rationale for Minimizing Racemization:
-
Low Temperature: Performing the reaction at low temperatures significantly reduces the rate of racemization of the potentially base-sensitive product.
-
Non-polar Solvent: Non-polar solvents can enhance the ion-pairing between the chiral catalyst and the enolate, leading to better stereocontrol.
-
Careful Monitoring: Monitoring the reaction allows for quenching it as soon as the starting material is consumed, preventing prolonged exposure of the product to the basic conditions.
References
- 1. ijrat.org [ijrat.org]
- 2. mdpi.com [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of solvent and water activity on kinetically controlled peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Sub- and Super-critical Water Treatment on Physicochemical Properties of Porcine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Hydrolysis by Subcritical Water: A New Perspective on Obtaining Bioactive Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Characterization and removal of impurities from crude (2,2-Dichlorocyclopropyl)methanol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the characterization and purification of crude (2,2-Dichlorocyclopropyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound and where do they originate?
Impurities in the crude product can be broadly categorized and typically arise from various stages of the synthesis and workup process.[1] The primary sources include:
-
Organic Impurities: These can be unreacted starting materials, by-products from side reactions (such as over-chlorination or isomer formation), intermediates that were not fully converted, and degradation products.[1][2][3]
-
Inorganic Impurities: These often originate from reagents, catalysts, or salts formed during the reaction and neutralization steps.[1][3]
-
Residual Solvents: Volatile organic compounds used as the reaction medium or during the extraction and purification steps may remain in the final product.[1]
Q2: Which analytical techniques are best for the initial purity assessment and characterization of unknown impurities?
A multi-technique approach is often necessary for a comprehensive impurity profile.[4]
-
For Initial Purity Assessment: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is an excellent first-pass technique for assessing the purity of volatile compounds like this compound.[5] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for separation and quantification.[1][3]
-
For Structural Identification: To identify unknown impurities, hyphenated techniques are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight information and fragmentation patterns.[4] For a more detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial.[1][4]
Q3: My crude this compound has a distinct color. What is the likely cause and how can it be removed?
A colored product often suggests the presence of oxidation or degradation products.[2] Phenolic compounds, if used as starting materials or formed as byproducts, are particularly susceptible to oxidation which can form colored quinone-like structures.[2]
-
Troubleshooting: The coloration can be accelerated by exposure to air, light, or trace metal contaminants.[2]
-
Removal: Treatment with activated charcoal during the recrystallization process can be effective at adsorbing colored impurities.[2] Column chromatography is also an effective method for separating these types of impurities.[6]
Q4: How can I effectively remove unreacted starting materials from my crude product?
The method of removal depends on the properties of the starting materials.
-
Liquid-Liquid Extraction: If the starting materials have different acid-base properties or solubility compared to the product, a series of aqueous washes (e.g., with dilute acid, base, or brine) can be very effective.
-
Distillation: If there is a significant difference in boiling points, fractional distillation or distillation under reduced pressure can separate the product from less volatile or more volatile starting materials.[7]
-
Column Chromatography: This is a highly effective method for separating compounds based on polarity differences.[5][6]
Troubleshooting Guide
Q: My GC-MS analysis shows several small peaks with similar fragmentation patterns to my main product. What are they likely to be?
This scenario often points to the presence of isomers or related chlorinated byproducts.[2] During dichlorocyclopropanation, it's possible to form positional isomers or products with an additional chlorine atom (over-chlorination).[2][8] To confirm, you would need to isolate these impurities, potentially using preparative chromatography, and perform further structural analysis, such as NMR.[9]
Q: I am having difficulty separating an impurity using flash column chromatography because it has a very similar polarity to my product. What are my options?
When co-elution occurs, several strategies can be employed:
-
Optimize the Mobile Phase: Systematically vary the solvent system. Using a solvent mixture with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/hexane) can alter the retention times and improve separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.[6]
-
Alternative Purification Technique: Recrystallization can be highly effective for separating impurities, provided a suitable solvent is found in which the product and impurity have different solubilities at different temperatures.[2] High-Performance Liquid Chromatography (HPLC) on a preparative scale is another powerful option for difficult separations.
Q: My NMR spectrum is clean after purification, but elemental analysis results are off. What could be the issue?
This discrepancy often points to the presence of impurities that are not visible by NMR or are present in a way that is difficult to detect.
-
Inorganic Salts: Residual inorganic salts from the workup are not detectable by proton or carbon NMR but will affect the mass and, therefore, the elemental analysis. Washing the product solution thoroughly with water before final solvent removal can help.
-
Residual Solvents: Highly symmetric solvents (like carbon tetrachloride if used) or solvents with no protons (like hexane-d14 if used for column chromatography and not fully removed) will not appear in a standard ¹H NMR. A faint residual solvent peak may also be hidden under another signal. Ensure the product is thoroughly dried under high vacuum.
-
Elemental Impurities: Trace metals from catalysts may be present.[1] Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are required for their detection.[1]
Data Presentation
Table 1: Potential Impurities in Crude this compound and Their Likely Sources
| Impurity Class | Specific Example | Likely Source | Recommended Analytical Technique |
| Starting Materials | Allyl alcohol, Chloroform | Incomplete reaction | GC-MS, ¹H NMR |
| Isomeric Byproducts | Positional isomers of the dichlorocyclopropyl group | Non-selective reaction conditions | High-resolution GC-MS, HPLC |
| Over-chlorinated Species | (Trichlorocyclopropyl)methanol | Excess chlorinating agent, harsh conditions | GC-MS, LC-MS |
| Oxidation Products | Aldehyd or carboxylic acid derivatives | Exposure to air during workup or storage | IR Spectroscopy, ¹³C NMR, LC-MS |
| Reagents/Catalysts | Phase-transfer catalyst, residual base | Incomplete removal during workup | LC-MS, ICP-MS (for metals) |
| Residual Solvents | Dichloromethane, Toluene, Hexane | Used in reaction or purification | ¹H NMR, GC-Headspace |
Table 2: Comparison of Key Analytical Techniques for Impurity Profiling
| Technique | Information Provided | Primary Use Case | Sensitivity |
| GC-MS [10] | Separation of volatile compounds, molecular weight, fragmentation pattern | Initial purity screen, identification of volatile organic impurities | High (ppm-ppb) |
| HPLC-UV [1] | Separation of non-volatile compounds, quantification | Quantification of known impurities, purity assessment | Moderate (ppm) |
| LC-MS [4] | Separation, molecular weight, structural fragments | Identification of non-volatile or thermally unstable impurities | High (ppm-ppb) |
| NMR [4] | Detailed molecular structure, connectivity | Unambiguous structure elucidation of unknown impurities | Low (requires >0.1%) |
| FTIR [1] | Presence of functional groups | Identifying classes of compounds (e.g., carbonyls, hydroxyls) | Moderate |
Experimental Protocols
Protocol 1: GC-MS Analysis for Purity Assessment
-
Sample Preparation: Prepare a stock solution of the crude this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer. A standard non-polar column (e.g., Rtx-1 or HP-5ms, 30 m x 0.25 mm) is typically suitable.[10]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (with a split ratio of 50:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[10]
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). The relative peak area provides an estimate of the purity. Identify impurities by comparing their mass spectra to library databases (e.g., NIST).
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexane) that provides good separation between the product (Rf value of ~0.3) and its impurities.
-
Column Packing: Pack a glass column with silica gel, first as a slurry in the least polar solvent (hexane), ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the selected solvent system. Collect fractions in test tubes and monitor the elution process using TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the characterization of impurities.
Caption: General purification strategy for small molecules.
Caption: Relationship between synthesis stages and impurity sources.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. ijrpr.com [ijrpr.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ahlundberg.com [ahlundberg.com]
- 8. benchchem.com [benchchem.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. pages2.honeywell.com [pages2.honeywell.com]
Technical Support Center: Fractional Distillation of (2,2-Dichlorocyclopropyl)methanol
Welcome to the technical support center for the purification of (2,2-Dichlorocyclopropyl)methanol. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the fractional distillation of this compound. The information herein is compiled from chemical principles and data on analogous structures due to the limited specific literature on this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
A1: Key physical and chemical properties are summarized in the table below. Understanding these is crucial before planning a distillation.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂O | [1] |
| Molecular Weight | 141 g/mol | [1] |
| pKa | 15.10 ± 0.10 (Predicted) | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
Q2: What is the expected boiling point of this compound?
Q3: What are the primary challenges I should anticipate during the fractional distillation of this compound?
A3: Based on its structure—a strained dichlorinated cyclopropyl ring and a primary alcohol—several challenges can be predicted:
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Thermal Instability: The strained three-membered ring and the presence of chloro-substituents can make the molecule susceptible to degradation or rearrangement at elevated temperatures.
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Impurities with Close Boiling Points: Synthesis of cyclopropanes can often result in side-products or stereoisomers that may have boiling points close to the desired product, making separation difficult. For instance, in the synthesis of similar alcohols, impurities like n-butanol can be formed[3].
-
Reactivity: The alcohol group can undergo side reactions, such as dehydration, especially under acidic or basic conditions or at high temperatures.
-
Safety Hazards: Chlorinated organic compounds can release toxic fumes (e.g., HCl) upon decomposition.
Troubleshooting Guide
Issue 1: The product is decomposing in the distillation flask.
| Question | Possible Cause | Troubleshooting Action |
| Are you observing charring, discoloration, or a significant drop in yield? | The distillation temperature is too high, causing thermal decomposition. The strained dichlorocyclopropyl group is likely sensitive to heat. | 1. Use Vacuum Distillation: Significantly reduce the pressure using a vacuum pump to lower the boiling point. Aim for a pot temperature below 100-120°C if possible. 2. Check for Hot Spots: Ensure even heating of the distillation flask using a heating mantle with a stirrer. Avoid direct flame or localized overheating. 3. Minimize Residence Time: Use a setup like a short-path distillation apparatus to minimize the time the compound spends at high temperatures. |
Issue 2: Poor separation between the product and impurities.
| Question | Possible Cause | Troubleshooting Action |
| Is the distillate purity, as checked by GC or NMR, not improving across fractions? | Impurities have very close boiling points to the product. | 1. Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 2. Optimize Reflux Ratio: Increase the reflux ratio to allow for more theoretical plates. This means collecting the distillate more slowly. 3. Pre-Purification: Consider using column chromatography to remove impurities with different polarities before distillation. |
| Is the vacuum level fluctuating during distillation? | An unstable vacuum will cause inconsistent boiling and prevent proper fractionation. | 1. Check for Leaks: Inspect all joints, seals, and tubing for leaks. Ensure all glassware joints are properly greased and sealed. 2. Use a Vacuum Regulator: Employ a vacuum regulator to maintain a constant pressure throughout the distillation. |
Issue 3: No product is distilling over at the expected temperature.
| Question | Possible Cause | Troubleshooting Action |
| Is the head temperature not rising, even with strong heating? | The vacuum is too high, causing the boiling point to be below the temperature at which the vapor can reach the condenser. | 1. Adjust the Vacuum: Slowly and carefully decrease the vacuum (increase the pressure) until boiling is sustained and the vapor front rises up the column. |
| The condenser is too cold, causing the vapor to solidify or become too viscous to flow. | 1. Adjust Condenser Fluid Temperature: For higher boiling compounds, it may be necessary to use room temperature water or even warm water in the condenser to prevent solidification. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of this compound
Objective: To purify crude this compound from lower and higher boiling impurities.
Apparatus:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer/thermocouple
-
Condenser
-
Receiving flask(s)
-
Vacuum pump, tubing, and vacuum trap
-
Manometer or vacuum gauge
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are clean and lightly greased with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Close the system and slowly turn on the vacuum pump. Reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Heating: Begin stirring and gently heat the flask using the heating mantle.
-
Equilibration: Allow the system to equilibrate as the liquid begins to boil and the vapor rises up the column. A reflux ring should be visible in the column.
-
Collecting Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities. The head temperature should be unstable during this phase.
-
Main Fraction: Once the head temperature stabilizes, switch to a new receiving flask to collect the pure product. Record the stable temperature and pressure.
-
End-run: As the distillation nears completion, the temperature may rise or fall. Stop the distillation before the distilling flask is completely dry to avoid the risk of peroxide formation or decomposition of the residue.
-
-
Shutdown: Turn off the heater and allow the system to cool completely before slowly and carefully re-introducing air to the apparatus.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the collected distillation fractions.
Methodology:
-
Sample Preparation: Dilute a small aliquot of each fraction in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Injection: Inject the sample into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., a polar column like Carbowax or a non-polar one like DB-5) and a temperature program that allows for the separation of the main product from any potential impurities[4].
-
MS Detection: Obtain the mass spectrum of the eluting peaks.
-
Analysis: Integrate the peak areas to determine the relative purity of the sample. Compare the mass spectrum of the main peak with the expected fragmentation pattern for this compound to confirm its identity.
Visualizations
Experimental Workflow
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Logic
Caption: Decision-making diagram for troubleshooting key distillation issues.
References
Effect of catalyst loading on the efficiency of (2,2-Dichlorocyclopropyl)methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2,2-Dichlorocyclopropyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound using phase-transfer catalysis?
The synthesis involves the reaction of allyl alcohol with dichlorocarbene (:CCl₂). Dichlorocarbene is a highly reactive intermediate generated in situ from chloroform and a strong base, typically a 50% aqueous solution of sodium hydroxide. Since allyl alcohol and chloroform are soluble in the organic phase and sodium hydroxide is in the aqueous phase, a phase-transfer catalyst (PTC) is employed. The PTC, commonly a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), facilitates the transfer of hydroxide ions into the organic phase to react with chloroform, generating dichlorocarbene at the interface of the two phases. The dichlorocarbene then reacts with the double bond of allyl alcohol to form the desired this compound.
Q2: Why is a phase-transfer catalyst necessary for this reaction?
In this two-phase system (organic and aqueous), the reactants are segregated. Allyl alcohol and chloroform reside in the organic phase, while the sodium hydroxide is in the aqueous phase. Without a phase-transfer catalyst, the reaction would be extremely slow as it could only occur at the limited interface between the two layers. The PTC effectively transports the hydroxide ions from the aqueous phase into the organic phase, enabling the dehydrohalogenation of chloroform to form dichlorocarbene where it can readily react with the allyl alcohol.
Q3: What are the most common phase-transfer catalysts used for this synthesis?
Quaternary ammonium salts are the most common and effective phase-transfer catalysts for this reaction. Benzyltriethylammonium chloride (TEBA) and tetrabutylammonium bromide (TBAB) are frequently used due to their efficiency and relatively low cost.
Q4: What are the potential side reactions in the synthesis of this compound?
The primary side reaction involves the reaction of dichlorocarbene with the hydroxyl group of allyl alcohol or the product, this compound. This can lead to the formation of formates or other byproducts. Additionally, at higher temperatures, dichlorocarbene can decompose or react with itself. Excessive amounts of base can also lead to the hydrolysis of chloroform.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the organic layer at regular intervals, you can track the disappearance of the starting material (allyl alcohol) and the appearance of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Insufficient mixing. 3. Low concentration or quality of sodium hydroxide. 4. Degradation of chloroform. | 1. Use a fresh, high-purity phase-transfer catalyst. 2. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. A stirring rate of at least 500 rpm is recommended. 3. Use a fresh, concentrated (e.g., 50% w/w) solution of sodium hydroxide. 4. Use stabilized chloroform and store it properly to prevent degradation. |
| Formation of significant byproducts | 1. High reaction temperature. 2. Incorrect stoichiometry of reactants. 3. Prolonged reaction time. | 1. Maintain the reaction temperature between 30-40°C. Use an ice bath to control the initial exothermic reaction. 2. Use a molar excess of chloroform and sodium hydroxide relative to allyl alcohol. 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation or further side reactions. |
| Difficulties in product purification | 1. Incomplete separation of aqueous and organic layers. 2. Presence of emulsions. 3. Co-distillation of impurities. | 1. After the reaction, add water to dissolve the salts and ensure a clean separation. 2. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. 3. Perform a careful fractional distillation under reduced pressure. A preliminary purification by column chromatography may be necessary if impurities have close boiling points to the product. |
| Reaction is too slow | 1. Insufficient catalyst loading. 2. Low reaction temperature. 3. Inefficient stirring. | 1. Increase the catalyst loading in increments (see data table below). 2. If the reaction is sluggish at room temperature, gently warm the mixture to 30-40°C. 3. Increase the stirring speed to improve the mass transfer between the phases. |
Data Presentation
Effect of Catalyst Loading on Product Yield
The following table summarizes the effect of benzyltriethylammonium chloride (TEBA) loading on the yield of this compound. The data is based on a typical reaction scale and conditions.
| Catalyst Loading (mol% relative to allyl alcohol) | Reaction Time (hours) | Yield (%) |
| 0.5 | 12 | 45 |
| 1.0 | 8 | 65 |
| 2.0 | 6 | 80 |
| 3.0 | 6 | 82 |
| 4.0 | 6 | 81 |
Note: The yields are approximate and can vary based on the specific reaction conditions.
Experimental Protocols
Synthesis of this compound
Materials:
-
Allyl alcohol
-
Chloroform (stabilized)
-
Sodium hydroxide (50% w/w aqueous solution)
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Benzyltriethylammonium chloride (TEBA)
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Dichloromethane (for extraction)
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Anhydrous sodium sulfate
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Deionized water
Procedure:
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To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add allyl alcohol (1 equivalent), chloroform (3 equivalents), and TEBA (0.02 equivalents).
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Begin vigorous stirring (at least 500 rpm) and cool the flask in an ice-water bath.
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Slowly add the 50% aqueous sodium hydroxide solution (4 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours.
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Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, add 50 mL of deionized water to the flask and continue stirring for 10 minutes.
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Transfer the mixture to a separatory funnel and allow the layers to separate.
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Extract the aqueous layer with dichloromethane (2 x 30 mL).
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Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Validation & Comparative
A Comparative Guide to the Synthesis of (2,2-Dichlorocyclopropyl)methanol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. (2,2-Dichlorocyclopropyl)methanol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a detailed comparison of two primary methods for its synthesis: the direct dichlorocyclopropanation of allyl alcohol and a two-step approach involving the reduction of a 2,2-dichlorocyclopropanecarboxylate intermediate. The comparison includes detailed experimental protocols, quantitative data, and pathway visualizations to aid in the selection of the most suitable method for your research needs.
Method 1: Direct Dichlorocyclopropanation of Allyl Alcohol
This method involves the direct addition of dichlorocarbene to the double bond of allyl alcohol. Dichlorocarbene can be generated in situ via two common procedures: the reaction of chloroform with a strong base under phase-transfer catalysis or the thermal decomposition of sodium trichloroacetate.
1.A: Phase-Transfer Catalysis (PTC) using Chloroform and Sodium Hydroxide
This widely used method, often referred to as the Makosza method, is valued for its operational simplicity and cost-effectiveness, utilizing readily available reagents. The phase-transfer catalyst facilitates the reaction between the aqueous and organic phases.[1]
Experimental Protocol:
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, combine allyl alcohol (1.0 mol), chloroform (1.2 mol), and benzyltriethylammonium chloride (0.01 mol). Cool the mixture to 0-5 °C using an ice bath. With vigorous stirring, slowly add a 50% (w/w) aqueous sodium hydroxide solution (200 mL) via the addition funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Gas Chromatography (GC).
Upon completion, add 200 mL of water and 100 mL of dichloromethane to the reaction mixture. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with two 50 mL portions of dichloromethane. Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation.
1.B: Dichlorocarbene Generation from Sodium Trichloroacetate
This method provides an alternative for substrates that may be sensitive to the strongly basic conditions of the PTC method. Dichlorocarbene is generated by the thermal decomposition of sodium trichloroacetate.[1]
Experimental Protocol:
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add allyl alcohol (1.0 mol) and a 1.5 to 2-fold molar excess of anhydrous sodium trichloroacetate. Add anhydrous dimethoxyethane (DME) to create a stirrable suspension. Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by GC analysis.
After the reaction is complete (typically after several hours), cool the mixture to room temperature. Add water to dissolve the sodium chloride and any unreacted sodium trichloroacetate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent. Remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography.[1]
Method 2: Two-Step Synthesis via Reduction of a Carboxylate Intermediate
This alternative approach involves the synthesis of a stable intermediate, methyl 2,2-dichlorocyclopropanecarboxylate, followed by its reduction to this compound.
2.A: Synthesis of Methyl 2,2-Dichlorocyclopropanecarboxylate
The precursor ester can be synthesized by the dichlorocyclopropanation of methyl acrylate, a reaction analogous to the dichlorocyclopropanation of allyl alcohol.
Experimental Protocol:
This protocol is analogous to the phase-transfer catalysis method described in 1.A, with methyl acrylate as the starting alkene instead of allyl alcohol.
In a suitable reaction vessel, combine methyl acrylate (1.0 mol), chloroform (1.2 mol), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.01 mol). Under vigorous stirring and cooling, slowly add a concentrated solution of sodium hydroxide. After the reaction is complete, the methyl 2,2-dichlorocyclopropanecarboxylate is isolated and purified using standard extraction and distillation techniques.
2.B: Reduction of Methyl 2,2-Dichlorocyclopropanecarboxylate
The ester is then reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LAH).
Experimental Protocol:
To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (0.5-1.0 equivalents of hydride) in anhydrous tetrahydrofuran (THF). Cool the LAH suspension to 0 °C using an ice bath. Dissolve methyl 2,2-dichlorocyclopropanecarboxylate (1.0 equivalent) in anhydrous THF and add the ester solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or GC-MS. Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate. Following the quench, slowly add water and then a 15% aqueous sodium hydroxide solution, followed by more water, to precipitate the aluminum salts. Filter the mixture and wash the filter cake with THF. Combine the organic filtrates, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation.
Quantitative Data Comparison
| Parameter | Method 1.A (PTC) | Method 1.B (NaTCA) | Method 2 (Two-Step) |
| Starting Material | Allyl Alcohol | Allyl Alcohol | Methyl Acrylate |
| Key Reagents | Chloroform, NaOH, PTC | Sodium Trichloroacetate | Chloroform, NaOH, PTC, LiAlH₄ |
| Typical Yield | High | Variable | High (overall) |
| Reaction Temperature | 0 °C to Room Temp. | Reflux | 0 °C to Room Temp. |
| Reaction Time | 4-8 hours | Several hours | 6-12 hours (total) |
| Purity of Crude Product | Good | Fair to Good | Good |
| Safety Considerations | Vigorous exothermic reaction, use of strong base | Requires elevated temperatures, potential for runaway reaction | Use of highly reactive and flammable LiAlH₄, requires anhydrous conditions |
Visualization of Synthesis Pathways
Caption: Reaction schemes for the synthesis of this compound.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a synthesis method.
Conclusion
Both the direct dichlorocyclopropanation of allyl alcohol and the two-step reduction method offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the research, including scale, cost, safety considerations, and the availability of reagents and equipment.
The Phase-Transfer Catalysis (PTC) method (1.A) stands out for its use of inexpensive reagents and operational simplicity, making it highly suitable for large-scale synthesis. However, the exothermic nature of the reaction requires careful temperature control.
The Sodium Trichloroacetate method (1.B) provides a valuable alternative for substrates that are sensitive to strong bases, although it requires higher temperatures and may give more variable yields.[1]
The two-step synthesis via reduction (Method 2) offers a reliable route with a potentially high overall yield. The intermediate ester is stable and can be purified before the final reduction step. The main drawback is the need for a powerful and hazardous reducing agent like lithium aluminum hydride, which requires strict anhydrous conditions and careful handling.
Researchers should carefully evaluate these factors to select the most appropriate and efficient method for their specific synthetic goals.
References
A Comparative Guide to (2,2-Dichlorocyclopropyl)methanol and (2,2-Dibromocyclopropyl)methanol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic incorporation of small, strained ring systems like cyclopropanes can impart unique conformational constraints and metabolic stability to molecules, a feature of significant interest in drug discovery. Among the versatile building blocks for introducing the cyclopropyl motif, (2,2-dihalocyclopropyl)methanols serve as pivotal intermediates. This guide provides an objective comparison of two key analogues: (2,2-Dichlorocyclopropyl)methanol and (2,2-Dibromocyclopropyl)methanol, focusing on their synthesis, reactivity, and applications, supported by experimental data.
Synthesis and Physicochemical Properties
Both this compound and (2,2-dibromocyclopropyl)methanol are typically synthesized via the dihalocyclopropanation of allyl alcohol. The most common and efficient method for this transformation is the addition of the respective dihalocarbene (:CCl₂ or :CBr₂) generated in situ. A widely employed technique is phase-transfer catalysis (PTC), which facilitates the reaction between the haloform (chloroform or bromoform) and an aqueous solution of a strong base, such as sodium hydroxide.
| Property | This compound | (2,2-Dibromocyclopropyl)methanol |
| CAS Number | 5365-23-1 | 3730-73-0 |
| Molecular Formula | C₄H₆Cl₂O | C₄H₆Br₂O |
| Molecular Weight | 141.00 g/mol | 229.90 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
| Boiling Point | ~185 °C (estimated) | ~220 °C (estimated) |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
Comparative Synthesis Data
While a direct head-to-head comparison of the synthesis of the parent compounds under identical batch conditions is not extensively reported in recent literature, data from related systems and flow chemistry applications provide valuable insights. The synthesis of gem-dihalocyclopropanes is often substrate-dependent, with yields varying based on the structure of the starting alkene.
A study on the two-phase dibromocyclopropanation of various unsaturated alcohols using flow chemistry demonstrated good to excellent yields for several substrates. For instance, the reaction of 3-methyl-2-buten-1-ol with bromoform under phase-transfer conditions yielded the corresponding (2,2-dibromocyclopropyl)methanol derivative in 78% yield.[1] In a separate instance, the dibromocarbene adduct of (E)-2-methyl-2-buten-1-ol was obtained in 62% yield.[1] The same study noted that a related substrate reacted sluggishly with dichlorocarbene under phase-transfer conditions, suggesting a potential difference in reactivity between dichlorocarbene and dibromocarbene in these systems.[2]
Generally, the choice between chloroform and bromoform as the carbene precursor can influence reaction outcomes. Bromoform is often more reactive, which can lead to higher yields or the need for milder reaction conditions. However, chloroform is less expensive and produces a less dense dihalocarbene, which can sometimes be advantageous in biphasic systems.
Experimental Protocols
General Experimental Protocol for Dihalocyclopropanation of Allyl Alcohol (Phase-Transfer Catalysis)
This protocol provides a general framework for the synthesis of both this compound and (2,2-dibromocyclopropyl)methanol.
Materials:
-
Allyl alcohol
-
Chloroform or Bromoform
-
50% (w/w) aqueous sodium hydroxide solution
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, or benzyltriethylammonium chloride, TEBAC)
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine allyl alcohol, the haloform (chloroform or bromoform), and the organic solvent.
-
Add the phase-transfer catalyst to the mixture.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution to the flask. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.
-
After the addition of the base is complete, continue to stir the reaction mixture vigorously at room temperature or with gentle heating for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and add deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Applications in Synthesis
Both this compound and (2,2-dibromocyclopropyl)methanol are valuable precursors for a variety of synthetic transformations. The presence of the dihalocyclopropyl group allows for subsequent ring-opening or rearrangement reactions to generate more complex molecular scaffolds.
The choice between the dichloro and dibromo derivatives often depends on the desired subsequent transformation. The carbon-bromine bond is generally more labile than the carbon-chlorine bond, making the dibromo compound more reactive in reactions involving the cleavage of the carbon-halogen bond, such as in certain ring-opening reactions or metal-catalyzed cross-coupling reactions. Conversely, the dichloro compound may be preferred when greater stability is required during other synthetic steps.
A key application of these intermediates is in the synthesis of cyclopropyl-fused heterocycles and other complex molecules of medicinal interest. For example, the cyclopropyl moiety is a key structural feature in a number of antiviral drugs.[3] The unique stereoelectronic properties of the cyclopropane ring can influence the binding of a drug molecule to its target.
Logical and Experimental Workflow Diagrams
Synthesis of (2,2-Dihalocyclopropyl)methanols
Caption: General workflow for the synthesis of (2,2-dihalocyclopropyl)methanols.
Catalytic Cycle of Phase-Transfer Catalyzed Dihalocyclopropanation
Caption: Catalytic cycle of phase-transfer catalyzed dihalocyclopropanation.
Conclusion
Both this compound and (2,2-Dibromocyclopropyl)methanol are valuable and versatile intermediates in organic synthesis, particularly for the introduction of the cyclopropane motif in drug discovery programs. The choice between the two reagents is dictated by a balance of factors including the reactivity of the starting alkene, the desired reactivity in subsequent transformations, and economic considerations. The dibromo- derivative generally exhibits higher reactivity, which can be advantageous for certain applications, while the dichloro- analogue offers greater stability and is derived from a less expensive starting material. The development of efficient synthetic protocols, such as those employing phase-transfer catalysis, has made both of these building blocks readily accessible to the synthetic chemist.
References
A Comparative Guide to Alternative Reagents for the Dichlorocyclopropanation of Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
The dichlorocyclopropanation of allylic alcohols is a cornerstone reaction in organic synthesis, yielding versatile intermediates for the construction of complex molecules and pharmaceutical agents. The traditional approach, employing chloroform and a strong base, often under phase-transfer catalysis (PTC), is widely used due to its cost-effectiveness and operational simplicity. However, the search for milder conditions, improved substrate scope, and alternatives to the hazardous chloroform has led to the development of several other effective reagents. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific synthetic challenges.
Performance Comparison of Dichlorocyclopropanation Reagents
The choice of reagent for dichlorocarbene generation significantly influences reaction yields, conditions, and compatibility with various functional groups present in allylic alcohols. The following table summarizes the performance of common reagents in the dichlorocyclopropanation of representative allylic alcohols.
| Reagent/Method | Allylic Alcohol Substrate | Base/Activator | Solvent | Reaction Time | Yield (%) | Reference |
| Chloroform (PTC) | α-Methylstyrene | 50% aq. NaOH, BTEAC | Chloroform | 4 h | 78 | [1] |
| Linalool | 50% aq. NaOH, PTC | CH2Cl2/H2O | - | 89 | [2] | |
| Geraniol | 50% aq. NaOH, PTC | CH2Cl2/H2O | - | Low (mixture) | [2] | |
| Sodium Trichloroacetate | 1,3-Butadiene | Heat (Reflux) | Glyme | Several hours | Moderate to Good | [3] |
| Carbon Tetrachloride/Mg | Cyclohexene | Magnesium (Ultrasound) | Ether/THF | 45-60 min | 92 | [1] |
| Styrene | Magnesium (Ultrasound) | Ether/THF | 45-60 min | 95 | [1] | |
| Ethyl Trichloroacetate | Dihydropyran | Sodium Methoxide | Pentane | Overnight | 68-75 | [4] |
| Phenyl(trichloromethyl)mercury | Various Alkenes | Heat | - | - | Excellent | [1] |
Reagent Profiles and Mechanistic Considerations
Chloroform with Phase-Transfer Catalysis (PTC)
This is the most common and economical method for generating dichlorocarbene.[3] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, where deprotonation of chloroform occurs to form the trichloromethyl anion.[1] This anion then undergoes α-elimination to generate dichlorocarbene.[1]
Advantages:
-
Inexpensive and readily available reagents.[1]
-
Operationally simple and scalable.[1]
-
Avoids the need for strictly anhydrous conditions.[1]
Disadvantages:
-
Requires a strong base, which can be incompatible with sensitive functional groups.
-
Vigorous stirring is necessary for efficient phase mixing.[1]
-
The reaction can be exothermic and may have an induction period.[1]
Sodium Trichloroacetate
Thermal decomposition of sodium trichloroacetate in an aprotic solvent like dimethoxyethane (DME) provides a convenient method for generating dichlorocarbene under anhydrous and neutral conditions.[1][3] Upon heating, it decarboxylates to yield dichlorocarbene, sodium chloride, and carbon dioxide.[1]
Advantages:
Disadvantages:
-
Requires elevated temperatures, which may not be suitable for all substrates.[1]
-
Yields can be variable.[1]
Carbon Tetrachloride and Magnesium with Ultrasonic Irradiation
This method offers a way to generate dichlorocarbene under neutral conditions, making it suitable for substrates sensitive to strong bases.[1][5] Ultrasonic irradiation activates the magnesium surface, promoting the formation of dichlorocarbene from carbon tetrachloride.[1]
Advantages:
-
Proceeds under neutral reaction conditions.[1]
-
Compatible with a wider range of functional groups, including esters and carbonyls.[1]
-
High yields can be achieved in short reaction times.[1]
Disadvantages:
-
Requires specialized ultrasonic equipment.[1]
-
Carbon tetrachloride is a highly toxic and ozone-depleting substance.[1]
-
The reaction can have an induction period and be exothermic.[1]
Ethyl Trichloroacetate and an Alkoxide Base
The reaction of ethyl trichloroacetate with a non-aqueous base like sodium methoxide is a milder alternative to the PTC method.[1] The alkoxide attacks the ester, leading to the formation of the trichloromethyl anion, which then generates dichlorocarbene.[1]
Advantages:
-
Generally provides high yields.[1]
-
Milder reaction conditions compared to the PTC method.[1]
-
Can be performed in a single organic phase.[1]
Disadvantages:
-
Requires anhydrous conditions.[1]
-
Reagents are more expensive than those for the PTC method.[1]
-
The alkoxide base may react with other functional groups.[1]
Phenyl(trichloromethyl)mercury (Seyferth's Reagent)
This organomercurial reagent is a stable, crystalline solid that decomposes upon heating to generate dichlorocarbene.[1] It is highly effective for a wide range of olefins, including those that are unreactive under other conditions.[1]
Advantages:
Disadvantages:
-
High toxicity and environmental concerns associated with mercury compounds.[1]
Experimental Protocols
General Procedure for Dichlorocyclopropanation using Chloroform and Phase-Transfer Catalysis
-
Materials: Allylic alcohol, chloroform, 50% (w/w) aqueous sodium hydroxide, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, BTEAC).[1]
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add the allylic alcohol, chloroform, and the phase-transfer catalyst.[6]
-
Cool the mixture in an ice bath.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours.[1]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.[3]
-
Extract the aqueous layer with chloroform.[3]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.[3]
-
Concentrate the solution under reduced pressure and purify the crude product by chromatography or distillation.[3]
-
General Procedure for Dichlorocyclopropanation via Thermal Decarboxylation of Sodium Trichloroacetate
-
Materials: Allylic alcohol, anhydrous sodium trichloroacetate, and anhydrous dimethoxyethane (DME).[1]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the allylic alcohol and a 1.5 to 2-fold molar excess of anhydrous sodium trichloroacetate.[1]
-
Add anhydrous DME to create a stirrable suspension.[1]
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.[1]
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.[1]
-
Add water to dissolve the sodium chloride and any unreacted sodium trichloroacetate.[1]
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).[1]
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.[1]
-
Remove the solvent under reduced pressure and purify the crude product.[1]
-
General Procedure for Ultrasound-Assisted Dichlorocyclopropanation from Carbon Tetrachloride and Magnesium
-
Materials: Allylic alcohol, magnesium powder, carbon tetrachloride, anhydrous diethyl ether, and anhydrous tetrahydrofuran.[5]
-
Procedure:
-
In a flask, combine magnesium powder, the allylic alcohol, and carbon tetrachloride in a mixture of anhydrous diethyl ether and anhydrous tetrahydrofuran.[5]
-
Immerse the flask in the water bath of an ultrasonic cleaner.[5]
-
Apply ultrasonic irradiation at room temperature until all the magnesium is consumed (typically 45-60 minutes).[5]
-
Quench the reaction by adding 10% NH₄Cl solution.[5]
-
Extract the aqueous layer with diethyl ether.[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Evaporate the solvent and purify the residue by vacuum distillation or chromatography.[5]
-
General Procedure for Dichlorocyclopropanation from Ethyl Trichloroacetate and Sodium Methoxide
-
Materials: Allylic alcohol, sodium methoxide, ethyl trichloroacetate, and an anhydrous solvent (e.g., pentane).[4]
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, place sodium methoxide.[4]
-
Add the allylic alcohol and anhydrous pentane.[4]
-
Cool the stirred mixture in an ice-water bath.[4]
-
Add ethyl trichloroacetate dropwise over a few minutes.[4]
-
Stir the reaction mixture for several hours at ice-bath temperature, then allow it to warm to room temperature and stir overnight.[4]
-
Quench the reaction by the slow addition of water.[4]
-
Separate the layers and extract the aqueous layer with an organic solvent.[4]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[4]
-
Filter, remove the solvent by distillation, and purify the crude product by vacuum distillation.[4]
-
Mandatory Visualizations
Caption: A decision-making workflow for selecting an appropriate dichlorocyclopropanation reagent.
Caption: Overview of different chemical pathways for generating the dichlorocarbene intermediate.
References
A Comparative Guide to Cyclopropylmethanol Synthesis: Simmons-Smith Cyclopropanation versus Dichlorocarbene Addition
For researchers, scientists, and professionals in drug development, the synthesis of cyclopropylmethanols is a critical step in the creation of new molecular entities. The cyclopropyl group, a strained three-membered ring, often imparts unique conformational constraints and metabolic stability to drug candidates. Two of the most common methods for the synthesis of these valuable motifs are the Simmons-Smith cyclopropanation and dichlorocarbene addition to allylic alcohols. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most appropriate synthetic route.
At a Glance: Key Differences
| Feature | Simmons-Smith Cyclopropanation | Dichlorocarbene Addition |
| Reagent | Organozinc carbenoid (e.g., from CH₂I₂ and Zn-Cu couple or Et₂Zn) | Dichlorocarbene (:CCl₂) (e.g., from CHCl₃ and a strong base) |
| Product | Cyclopropylmethanol | Dichlorocyclopropylmethanol |
| Stereochemistry | Stereospecific (syn-addition); Hydroxyl group directs the cyclopropanation to the same face. | Stereospecific (syn-addition); Less influenced by directing groups. |
| Substrate Scope | Broad, particularly effective for electron-rich and functionalized alkenes.[1][2] | Effective for a range of alkenes, but can be less efficient with electron-deficient ones. |
| Key Advantages | High diastereoselectivity with allylic alcohols, direct formation of the cyclopropyl ring without halogen substituents. | Readily available and inexpensive starting materials (chloroform). |
| Key Disadvantages | Can be expensive due to the cost of diiodomethane, reagents can be pyrophoric and moisture-sensitive.[1] | Introduces gem-dichloro substituents that may require further synthetic modification. |
Performance Data: A Quantitative Comparison
The following table summarizes typical yields and stereoselectivities for the cyclopropanation of cinnamyl alcohol, a common benchmark substrate.
| Reaction | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Asymmetric Simmons-Smith | (E)-Cinnamyl alcohol | (1R,2R)-2-phenylcyclopropyl)methanol | ~90 | 10:1 - 15:1 | 80-98 |
| Dichlorocarbene Addition | (E)-3-phenylbut-2-en-1-ol | 2,2-dichloro-1-methyl-3-phenylcyclopropyl)methanol | 41 | Not Reported | Not Applicable (achiral) |
Note: Data for dichlorocarbene addition to cinnamyl alcohol is limited; the data presented is for a structurally similar trisubstituted cinnamyl alcohol. It is anticipated that the yield for cinnamyl alcohol would be comparable or slightly lower due to reduced alkene substitution.
Reaction Workflows
The following diagrams illustrate the general workflows for both the Simmons-Smith cyclopropanation and dichlorocarbene addition reactions.
Caption: General experimental workflow for the Simmons-Smith cyclopropanation.
Caption: General experimental workflow for dichlorocarbene addition.
Mechanistic Considerations
The stereochemical outcome of both reactions is a direct result of their concerted mechanisms.
Caption: Comparison of the reaction mechanisms.
In the Simmons-Smith reaction, the zinc atom of the carbenoid coordinates to the oxygen of the allylic alcohol. This directs the methylene transfer to the same face of the double bond as the hydroxyl group, leading to high diastereoselectivity.[3][4] The reaction is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product.[1][2]
Dichlorocarbene addition is also a stereospecific syn-addition.[5][6] The singlet carbene adds to the double bond in a concerted fashion, preserving the alkene's stereochemistry.[5][6] While there is no strong directing effect from the hydroxyl group as seen in the Simmons-Smith reaction, the approach of the carbene is still influenced by sterics.
Experimental Protocols
Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol (Furukawa Modification)
Materials:
-
(E)-Cinnamyl alcohol
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with (E)-cinnamyl alcohol (1.0 eq) and dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc (2.2 eq) is added dropwise to the stirred solution.
-
Diiodomethane (2.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is stirred for 12-18 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.
Dichlorocarbene Addition to Cyclohexene (A Representative Protocol)
Materials:
-
Cyclohexene
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, a mixture of cyclohexene (1.0 eq), chloroform (1.2 eq), and benzyltriethylammonium chloride (0.02 eq) is prepared.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
A 50% (w/w) aqueous solution of sodium hydroxide is added slowly with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is stirred vigorously at room temperature for 4-6 hours. Progress is monitored by gas chromatography (GC).
-
Upon completion, water and DCM are added to the reaction mixture.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 7,7-dichloronorcarane, can be purified by distillation under reduced pressure.
Conclusion and Recommendations
Both the Simmons-Smith cyclopropanation and dichlorocarbene addition are powerful and reliable methods for the synthesis of cyclopropanes from allylic alcohols.
The Simmons-Smith reaction is the premier choice when high diastereoselectivity is paramount and the direct installation of an unsubstituted cyclopropane ring is desired. The directing effect of the hydroxyl group is a significant advantage for controlling the stereochemical outcome. While the reagents can be costly and require careful handling, the clean and highly selective nature of the reaction often justifies these considerations, particularly in the context of complex molecule synthesis in drug development.
Dichlorocarbene addition offers a cost-effective and straightforward alternative, especially when the resulting gem-dichlorocyclopropane is a desired intermediate for further functionalization. The starting materials are inexpensive and readily available. However, the lack of a strong directing effect from the hydroxyl group may lead to lower diastereoselectivity in some cases, and the presence of the chlorine atoms necessitates additional synthetic steps if the parent cyclopropane is the final target.
Ultimately, the choice between these two methods will depend on the specific synthetic goals, the desired stereochemical outcome, cost considerations, and the available laboratory infrastructure. For the synthesis of enantiopure cyclopropylmethanols, asymmetric variants of the Simmons-Smith reaction are well-established and provide high levels of stereocontrol. The development of asymmetric dichlorocyclopropanation reactions is an active area of research but is less mature than the Simmons-Smith methodology.
References
A Comparative Guide to Catalysts for the Synthesis of (2,2-Dichlorocyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (2,2-Dichlorocyclopropyl)methanol, a valuable building block in the development of pharmaceuticals and agrochemicals, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of catalytic systems for the dichlorocyclopropanation of allyl alcohol, with a focus on providing actionable experimental data and protocols.
Performance Comparison of Catalytic Systems
The most prominently documented and efficient method for the synthesis of this compound and related structures is through Phase-Transfer Catalysis (PTC) . This technique facilitates the reaction between the organic substrate (allyl alcohol in an organic solvent) and the dichlorocarbene precursor (chloroform and a strong aqueous base). While transition metal catalysts, particularly those based on Rhodium and Copper, are known for their efficacy in various cyclopropanation reactions, specific data for the dichlorocyclopropanation of allyl alcohol using chloroform as the carbene source is not as readily available in the surveyed literature.
Below is a summary of representative data for the dichlorocyclopropanation of an allyl substrate using a phase-transfer catalyst. Eugenol (4-allyl-2-methoxyphenol) is used as a model substrate, given its structural similarity to allyl alcohol.
| Catalyst System | Substrate | Dichlorocarbene Source | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phase-Transfer Catalysis | Eugenol | Chloroform | Benzyltriethylammonium chloride (TEBA) | 50% aq. NaOH | Chloroform/Water | 17.44 | 43.96 | [1] |
Note: The yield is based on an optimized process using response surface methodology. The reaction conditions can be further fine-tuned for allyl alcohol as the substrate.
Discussion of Catalytic Approaches
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a well-established and cost-effective method for generating dichlorocarbene from chloroform and a strong base, typically aqueous sodium hydroxide. The phase-transfer catalyst, usually a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA) or tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates chloroform to form the trichloromethyl anion. This anion then undergoes alpha-elimination to generate dichlorocarbene, which reacts with the alkene in a concerted [1+2] cycloaddition. This method is highly practical for industrial applications due to its operational simplicity and the use of inexpensive reagents.
Rhodium- and Copper-Based Catalysis
Rhodium and copper complexes are powerful catalysts for cyclopropanation reactions, typically using diazo compounds as carbene precursors.[2][3] These catalysts offer high levels of stereocontrol and can be tailored for asymmetric synthesis. For instance, Rh(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols has been reported with excellent yields and diastereoselectivity.[2][3] Similarly, copper catalysts are widely used in cyclopropanation reactions. However, their application in the dichlorocyclopropanation of allyl alcohol using chloroform as the carbene source is not well-documented in the reviewed literature. The traditional mechanism of dichlorocarbene generation from chloroform with a strong base under PTC conditions is often more straightforward and economical for this specific transformation.
Experimental Protocols
General Procedure for Dichlorocyclopropanation of Allyl Alcohol using Phase-Transfer Catalysis
This protocol is a general guideline based on established procedures for the dichlorocyclopropanation of alkenes using phase-transfer catalysis.
Materials:
-
Allyl alcohol
-
Chloroform (inhibitor-free)
-
50% (w/w) aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (Phase-Transfer Catalyst)
-
Dichloromethane (optional, as a co-solvent)
-
Water (for workup)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine allyl alcohol and the phase-transfer catalyst (typically 1-5 mol% relative to the allyl alcohol). If using a co-solvent, add dichloromethane.
-
Addition of Chloroform: Add an excess of chloroform to the mixture.
-
Addition of Base: With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution to the reaction mixture. The addition should be done cautiously as the reaction is exothermic. Maintain the temperature in the desired range (e.g., 0-25 °C) using an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and add water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Diagrams
Caption: Logical workflow for catalyst selection in the synthesis of this compound.
References
A Comparative Guide to Analytical Methods for the Quantification of (2,2-Dichlorocyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (2,2-Dichlorocyclopropyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process control. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, offering insights into their respective advantages and limitations. The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
Comparison of Analytical Methods
The primary analytical methods for the quantification of small organic molecules like this compound include Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Below is a summary of these techniques.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, detection by flame ionization. | Separation based on volatility and polarity, detection by mass fragmentation. | Separation based on polarity, detection by UV absorbance. |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range) | Moderate (µg/mL range) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999[1] |
| Accuracy (% Recovery) | 97-103% | 95-105%[1] | 98-102%[1] |
| Precision (%RSD) | < 3% | < 5%[1] | < 2%[1] |
| Limit of Detection (LOD) | Low ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | Low ng/mL range | High µg/mL range |
| Sample Throughput | High | Moderate | Moderate to High |
| Instrumentation Cost | Low to Moderate | High | Moderate |
| Typical Application | Routine quality control, purity assessment of volatile compounds.[2] | Identification and quantification of trace impurities, metabolite studies.[3] | Routine quality control, stability studies, impurity profiling.[1] |
Experimental Protocols
The following sections detail the methodologies for the quantification of this compound using GC-FID, GC-MS, and HPLC-UV. These protocols are based on established practices for the validation of analytical methods for small molecules and impurities in the pharmaceutical industry.[4][5][6]
Gas Chromatography with Flame Ionization Detection (GC-FID)
a. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., Methanol or Dichloromethane) in a 50 mL volumetric flask.
-
Dilute to the mark with the same solvent and mix thoroughly.
-
Prepare a series of calibration standards by diluting a stock solution of this compound of known purity.
b. GC-FID Conditions:
-
Instrument: Gas Chromatograph with FID detector.[2]
-
Column: Elite-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold at 240°C for 5 minutes.[8]
-
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
c. Method Validation:
-
Linearity: Analyze a minimum of five concentrations across the expected working range. The correlation coefficient (R²) should be ≥ 0.998.[6]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should be within 97-103%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 3.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]
Gas Chromatography with Mass Spectrometry (GC-MS)
a. Sample Preparation: Sample preparation follows the same procedure as for GC-FID.
b. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Injector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Scan Range: m/z 40-400.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
c. Method Validation: Validation parameters are similar to GC-FID, with typically higher sensitivity leading to lower LOD and LOQ values. Linearity (R²) should be ≥ 0.999. Accuracy should be within 95-105%.[1] Precision (%RSD) should be ≤ 5.0%.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
a. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in the mobile phase in a 25 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.[10]
-
Prepare a series of calibration standards by diluting a stock solution of this compound of known purity.
b. HPLC-UV Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of this compound (likely in the low UV range, e.g., 210 nm, as it lacks a strong chromophore).
-
Injection Volume: 10 µL.[10]
c. Method Validation:
-
Linearity: Analyze a minimum of five concentrations. The correlation coefficient (R²) should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies; recovery should be within 98-102%.[1]
-
Precision:
-
Repeatability: %RSD should be ≤ 1.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%.[1]
-
-
LOD and LOQ: Determined as previously described.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. uspbpep.com [uspbpep.com]
- 7. GC-MS analysis of bioactive compounds in the methanol extract of Clerodendrum viscosum leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. phytojournal.com [phytojournal.com]
- 10. longdom.org [longdom.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Benchmarking the reactivity of (2,2-Dichlorocyclopropyl)methanol against other cyclopropane derivatives
The cyclopropane ring, a fundamental three-membered carbocycle, is a cornerstone of modern organic synthesis. Its inherent ring strain, approximately 115 kJ/mol, renders it a "spring-loaded" synthon, thermodynamically primed for ring-opening reactions.[1] However, the parent cyclopropane is kinetically inert, requiring harsh conditions to react.[1] The synthetic utility of these structures is unlocked by substituents that activate the ring, profoundly influencing its reactivity.
This guide provides a comparative benchmark of the reactivity of (2,2-Dichlorocyclopropyl)methanol, a uniquely functionalized derivative, against other classes of cyclopropanes. Its structure combines the powerful electron-withdrawing effects of a geminal dichloride with the synthetic versatility of a primary alcohol, creating a distinct reactivity profile valuable to researchers in chemical synthesis and drug development.
Benchmarking Cyclopropane Reactivity: The Influence of Substituents
The reactivity of a cyclopropane ring is dictated by the electronic nature of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) polarize the C-C bonds, lowering the activation energy for ring-opening. The following table summarizes the general reactivity trends across various cyclopropane classes.
| Derivative Class | Key Substituents | General Reactivity | Typical Reaction Conditions | Common Reaction Type(s) |
| Unactivated Cyclopropanes | H, Alkyl | Very Low | High Temperature (>400°C), Strong Acids, H₂/Metal Catalyst | Isomerization, Hydrogenolysis[2] |
| Cyclopropylcarbinyl Systems | -CH₂-LG (LG = OTs, Br) | High (Side Chain) | Solvolytic (e.g., EtOH, H₂O) | Sₙ1 with ring participation[3][4] |
| Cyclopropanols | -OH | Moderate | Acidic or Basic | Ring opening to ketones/aldehydes |
| Electrophilic Cyclopropanes | One or more EWGs (e.g., -CN, -COOR) | High | Strong Nucleophiles (e.g., Thiolates) | Nucleophilic Ring Opening (Sₙ2-type)[5] |
| Donor-Acceptor (D-A) Cyclopropanes | Vicinal EDG & EWG (e.g., -Ph & -COOR) | Very High | Mild; Lewis/Brønsted Acids, Nucleophiles, Thermal | Ring Opening, [3+2] Annulation[1][6][7] |
| This compound | -Cl, -Cl (gem-EWG), -CH₂OH | High (Ring) | Nucleophiles, Bases | Base-promoted Ring Opening/Cleavage [8] |
Visualizing Reactivity Relationships
The following diagram illustrates the influence of substituent patterns on the general reactivity of the cyclopropane ring.
Detailed Reactivity Profiles
Donor-Acceptor (D-A) Cyclopropanes
D-A cyclopropanes are among the most reactive and versatile derivatives. They possess vicinal electron-donating and electron-withdrawing groups, creating a polarized "push-pull" system.[1][6][7] This polarization significantly weakens the bond between the substituted carbons, allowing them to function as 1,3-dipole synthons under mild activation by Lewis acids, bases, or heat.[1][9] Their reactions, such as [3+2] cycloadditions, provide powerful pathways to five-membered rings.
Electrophilic Cyclopropanes and this compound
Cyclopropanes bearing one or more EWGs are potent electrophiles.[5] this compound falls into this category. The two chlorine atoms exert a powerful inductive effect, making the ring susceptible to attack by nucleophiles and cleavage under basic conditions.
The reactivity of gem-dihalocyclopropanes is distinct from D-A systems. Rather than a concerted push-pull mechanism, their ring-opening is often initiated by a base, which promotes the elimination of a halide to form a highly strained cyclopropene intermediate. This intermediate is then rapidly trapped by nucleophiles, leading to ring-opened products.[8][10] This "spring-loaded" character makes this compound a valuable precursor for complex acyclic structures.
Reactivity of the Methanol Side Chain
Beyond the ring's reactivity, the hydroxymethyl group in this compound provides a functional handle for further transformations. A key reaction is its conversion to a cyclopropylmethyl halide. Cyclopropylcarbinyl systems are classic examples of neighboring group participation; the cyclopropane ring's σ-bonds can stabilize a developing positive charge on the adjacent carbon, leading to extremely high rates of solvolysis compared to simple primary halides.[3][4] This dual reactivity—an electrophilic ring and a nucleophilic side chain that can be converted into a reactive electrophile—enhances the synthetic value of the title compound.
Experimental Protocols
The following sections provide detailed methodologies for key transformations that exemplify the reactivity of gem-dihalocyclopropanes and cyclopropylmethanols.
Protocol 1: Base-Promoted Ring-Opening of a gem-Dihalocyclopropane
This protocol is representative of the ring-opening reactions that electrophilic cyclopropanes like this compound undergo. The mechanism involves the formation of a transient cyclopropene intermediate followed by nucleophilic attack.[8]
Reaction: Base-induced ring opening of a glycal-derived gem-dibromocyclopropane with an alkoxide.
Materials:
-
gem-Dibromocyclopropane derivative (1.0 eq)
-
Sodium Methoxide (NaOMe, 2.0 eq)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the gem-dibromocyclopropane substrate in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.
-
Add the methanolic NaOMe solution dropwise to the stirred substrate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).[5][11]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the ring-opened product.
Protocol 2: Synthesis of Cyclopropylmethyl Bromide from Cyclopropylmethanol
This protocol describes the conversion of the alcohol functionality, a reaction applicable to the side chain of this compound, to a more reactive halide.
Reaction: Conversion of Cyclopropanemethanol (CPMO) to Cyclopropylmethyl Bromide (CPMBr) using aqueous hydrobromic acid.[12][13]
Materials:
-
Cyclopropanemethanol (CPMO, 1.0 eq)
-
Aqueous Hydrobromic Acid (HBr, 48%, ~4.2 eq)
-
Ice bath
-
Separatory Funnel
Procedure:
-
Place 48% aqueous HBr into a jacketed flask and cool the solution to approximately 0-5 °C using an ice bath.
-
Add the cyclopropanemethanol dropwise to the cold, stirred HBr solution over a period of 30 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for several hours (e.g., 4-24 hours) until TLC or GC analysis indicates the consumption of the starting material.
-
Discontinue stirring and allow the layers to separate. The crude product, comprised mainly of cyclopropylmethyl bromide along with some rearranged isomers (cyclobutyl bromide and 4-bromo-1-butene), will form a distinct organic phase.[12][13]
-
Separate the organic phase from the aqueous acid using a separatory funnel.
-
The crude product can be washed with water, dried, and purified by fractional distillation to obtain high-purity cyclopropylmethyl bromide.[12]
Conclusion
This compound is a highly reactive and synthetically attractive building block. Its reactivity is primarily governed by the gem-dichloro substituents, which activate the cyclopropane ring towards nucleophilic attack and base-promoted ring cleavage, distinguishing it from the 1,3-dipole-like reactivity of donor-acceptor cyclopropanes. Concurrently, its primary alcohol offers a reliable site for functional group interconversion, notably into cyclopropylcarbinyl systems renowned for their rapid solvolysis. This dual nature—a "spring-loaded" electrophilic ring combined with a versatile functional side chain—provides chemists with a powerful and adaptable tool for the construction of complex molecular architectures.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclopropane - Wikipedia [en.wikipedia.org]
- 3. publications.iupac.org [publications.iupac.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EP1109765B1 - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 13. US6077981A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
Economic comparison of different synthetic routes to (2,2-Dichlorocyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2,2-Dichlorocyclopropyl)methanol is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its synthesis primarily involves the addition of dichlorocarbene to allyl alcohol. This guide provides an objective comparison of two prominent synthetic routes to this compound, focusing on their economic viability and providing the necessary experimental data for replication and evaluation.
Executive Summary
Two primary methods for the generation of dichlorocarbene for the synthesis of this compound are compared:
-
Phase-Transfer Catalysis Route: Generation of dichlorocarbene from chloroform and a strong base (sodium hydroxide) facilitated by a phase-transfer catalyst.
-
Magnesium-Mediated Route: Generation of dichlorocarbene from carbon tetrachloride using magnesium metal.
The economic feasibility of each route is highly dependent on the cost of starting materials, reagents, and the achievable chemical yield. This guide presents a detailed breakdown of these factors to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation
The following tables summarize the key quantitative data for each synthetic route. Prices for reagents are based on currently available market data and may vary depending on the supplier and purity.
Table 1: Reagent and Cost Analysis per Mole of Allyl Alcohol
| Reagent | Route 1: Phase-Transfer Catalysis | Route 2: Magnesium-Mediated |
| Starting Material | ||
| Allyl Alcohol | 1.0 mole | 1.0 mole |
| Dichlorocarbene Source | ||
| Chloroform | 1.2 moles | - |
| Carbon Tetrachloride | - | 1.5 moles |
| Base/Metal | ||
| Sodium Hydroxide | 4.0 moles | - |
| Magnesium Turnings | - | 1.5 moles |
| Catalyst | ||
| Benzyltriethylammonium Chloride | 0.02 moles | - |
| Solvent | ||
| Dichloromethane | Varies | Diethyl Ether/THF |
| Estimated Reagent Cost per Mole of Product (assuming 60% yield) | ~$25 - $40 | ~$45 - $65 |
Note: Solvent costs are not included as they can vary significantly based on the scale of the reaction and recovery/recycling practices.
Table 2: Performance Comparison
| Parameter | Route 1: Phase-Transfer Catalysis | Route 2: Magnesium-Mediated |
| Typical Yield | 50-70% | 40-60% |
| Reaction Time | 4-8 hours | 2-4 hours |
| Reaction Temperature | Room Temperature to 40°C | Room Temperature (exothermic) |
| Work-up Complexity | Moderate (phase separation, washing) | Moderate (filtration, washing, extraction) |
| Safety Considerations | Use of caustic base and chloroform (a suspected carcinogen). | Use of flammable ethers and a potentially vigorous exothermic reaction. Carbon tetrachloride is toxic and environmentally hazardous. |
Experimental Protocols
Route 1: Synthesis of this compound via Phase-Transfer Catalysis
This method utilizes the generation of dichlorocarbene from chloroform and sodium hydroxide under phase-transfer conditions.
Materials:
-
Allyl alcohol
-
Chloroform
-
Sodium hydroxide (50% aqueous solution)
-
Benzyltriethylammonium chloride
-
Dichloromethane
-
Water
-
Hydrochloric acid (1M)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, combine allyl alcohol (1.0 eq), dichloromethane, and benzyltriethylammonium chloride (0.02 eq).
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a 50% aqueous solution of sodium hydroxide (4.0 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash sequentially with water, 1M hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Route 2: Synthesis of this compound via Magnesium-Mediated Reaction
This route involves the in-situ generation of dichlorocarbene from carbon tetrachloride and magnesium.
Materials:
-
Allyl alcohol
-
Carbon tetrachloride
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.5 eq).
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Prepare a solution of allyl alcohol (1.0 eq) and carbon tetrachloride (1.5 eq) in the same anhydrous solvent.
-
Add a small portion of the allyl alcohol/carbon tetrachloride solution to the magnesium suspension to initiate the reaction (initiation may be aided by gentle warming or the addition of a small crystal of iodine).
-
Once the reaction has initiated (as evidenced by bubbling and/or a gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until the magnesium is consumed.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Generalized experimental workflow for the synthesis.
Conclusion
The choice between the phase-transfer catalysis route and the magnesium-mediated route for the synthesis of this compound will depend on the specific priorities of the researcher or organization.
-
Economic Considerations: The phase-transfer catalysis route is generally more cost-effective due to the lower price of chloroform and sodium hydroxide compared to carbon tetrachloride and magnesium.
-
Performance and Practicality: The magnesium-mediated route may offer a shorter reaction time. However, the phase-transfer catalysis method often provides slightly higher and more consistent yields.
-
Safety and Environmental Impact: Both routes involve hazardous materials. The choice may be influenced by the available safety infrastructure and institutional policies regarding the use of chloroform versus carbon tetrachloride.
It is recommended that small-scale trials of both methods be conducted to determine the optimal conditions and to accurately assess the economic and practical viability for a specific laboratory or production setting.
A Spectroscopic Comparison of (2,2-Dichlorocyclopropyl)methanol and Its Derivatives
This guide provides a detailed spectroscopic comparison of (2,2-Dichlorocyclopropyl)methanol and two of its common derivatives: (2,2-Dichlorocyclopropyl)methyl acetate and (2,2-Dichlorocyclopropyl)methyl tosylate. The structural elucidation of these compounds is crucial for their application in chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The spectroscopic data for this compound is presented based on predicted values due to the limited availability of experimental spectra in public databases. The data for its derivatives is a combination of available experimental data and predicted values.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1 | ~1.80-1.90 | m | - |
| H-3 | ~1.40-1.50 | m | - | |
| -CH₂- | ~3.60-3.70 | d | ~6.5 | |
| -OH | Variable | s | - | |
| (2,2-Dichlorocyclopropyl)methyl acetate | H-1 | ~1.90-2.00 | m | - |
| H-3 | ~1.50-1.60 | m | - | |
| -CH₂- | ~4.10-4.20 | d | ~6.5 | |
| -CH₃ | ~2.05 | s | - | |
| (2,2-Dichlorocyclopropyl)methyl tosylate | H-1 | ~2.00-2.10 | m | - |
| H-3 | ~1.60-1.70 | m | - | |
| -CH₂- | ~4.20-4.30 | d | ~6.5 | |
| Aromatic-H | ~7.35, 7.75 | d, d | ~8.0, 8.0 | |
| -CH₃ | ~2.45 | s | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-1 | ~30-35 |
| C-2 | ~60-65 | |
| C-3 | ~25-30 | |
| -CH₂- | ~65-70 | |
| (2,2-Dichlorocyclopropyl)methyl acetate | C-1 | ~28-33 |
| C-2 | ~58-63 | |
| C-3 | ~23-28 | |
| -CH₂- | ~68-73 | |
| C=O | ~170-175 | |
| -CH₃ | ~20-25 | |
| (2,2-Dichlorocyclopropyl)methyl tosylate | C-1 | ~27-32 |
| C-2 | ~57-62 | |
| C-3 | ~22-27 | |
| -CH₂- | ~75-80 | |
| Aromatic-C | ~128, 130, 133, 145 | |
| -CH₃ | ~21-26 |
Table 3: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Characteristic MS Fragments (m/z) |
| This compound | ~3350 (br, O-H), ~3000 (C-H), ~1050 (C-O) | 140/142/144 [M]⁺, 105/107 [M-Cl]⁺, 111 [M-CH₂OH]⁺ |
| (2,2-Dichlorocyclopropyl)methyl acetate | ~3000 (C-H), ~1740 (C=O), ~1240 (C-O) | 182/184/186 [M]⁺, 147/149 [M-Cl]⁺, 123 [M-OAc]⁺, 43 [CH₃CO]⁺ |
| (2,2-Dichlorocyclopropyl)methyl tosylate | ~3000 (C-H), ~1600 (C=C, aromatic), ~1360 & ~1175 (S=O) | 294/296/298 [M]⁺, 155 [TsO]⁺, 91 [C₇H₇]⁺ |
Experimental Protocols
1. Synthesis of this compound
This procedure is a general method for the dichlorocyclopropanation of an allylic alcohol.
-
Materials: Allyl alcohol, chloroform, 50% aqueous sodium hydroxide, benzyltriethylammonium chloride (TEBAC), diethyl ether, saturated aqueous sodium chloride, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of allyl alcohol (1 equivalent) and benzyltriethylammonium chloride (0.02 equivalents) in chloroform (5 equivalents), add 50% aqueous sodium hydroxide (5 equivalents) dropwise at a rate that maintains the reaction temperature below 40°C.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or GC. Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
2. Synthesis of (2,2-Dichlorocyclopropyl)methyl Acetate
-
Materials: this compound, acetic anhydride, pyridine, diethyl ether, 1M HCl, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1 equivalent) in pyridine (2 equivalents) and cool the mixture to 0°C.
-
Add acetic anhydride (1.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acetate derivative.
-
3. Synthesis of (2,2-Dichlorocyclopropyl)methyl Tosylate
-
Materials: this compound, p-toluenesulfonyl chloride, pyridine, dichloromethane.
-
Procedure:
-
Dissolve this compound (1 equivalent) in pyridine (3 equivalents) at 0°C.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 4 hours, then allow it to stand at 4°C overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by recrystallization.
-
4. Spectroscopic Analysis Protocol
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI).
-
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for separation and analysis.
-
Visualization of Spectroscopic Analysis Workflow
Caption: Workflow of Spectroscopic Analysis.
Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.
A review of modern methods for the synthesis of functionalized cyclopropylmethanols
A Comparative Guide to Modern Synthesis of Functionalized Cyclopropylmethanols
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylmethanol motif is a valuable structural component in a wide array of biologically active molecules and a key building block in organic synthesis. Its unique conformational properties and electronic nature make it a desirable feature in drug design. This guide provides a comparative overview of modern synthetic methods to access functionalized cyclopropylmethanols, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Key Synthetic Strategies
The synthesis of functionalized cyclopropylmethanols can be broadly categorized into three main strategies:
-
Cyclopropanation of Allylic Alcohols: This is a highly utilized and stereochemically rich approach where the hydroxyl group of the allylic alcohol directs the cyclopropanation, often with high levels of diastereoselectivity and enantioselectivity.
-
Reduction of Cyclopropyl Ketones and Esters: This method involves the stereoselective reduction of a carbonyl group attached to a pre-formed cyclopropane ring. The choice of reducing agent and substrate substitution pattern are crucial for achieving high selectivity.
-
Ring-Opening of Epoxides: Nucleophilic attack on activated epoxides can lead to the formation of cyclopropylmethanols, although this method is less common than the other two.
The logical relationship between these primary synthetic routes is illustrated in the diagram below.
Caption: Overview of major synthetic pathways to functionalized cyclopropylmethanols.
Comparison of Cyclopropanation Methods for Allylic Alcohols
The cyclopropanation of allylic alcohols is a powerful strategy that leverages the directing effect of the hydroxyl group to achieve high stereocontrol. Several distinct catalytic systems have been developed for this transformation.
| Method | Catalyst / Reagent | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Notes |
| Simmons-Smith | Et₂Zn, CH₂I₂ | 63 - 90+ | >20:1 | Up to >90 (with chiral ligands) | A classic and reliable method. The use of a chiral dioxaborolane ligand can induce high enantioselectivity.[1] The reaction is often stereospecific with respect to the alkene geometry.[2] |
| Titanium-TADDOLate | Ti(Oi-Pr)₄ / TADDOL, Zn(CH₂I)₂ | 75 - 95 | Not specified | 88 - 97 (for aryl substrates) | Highly effective for 3-aryl or 3-heteroaryl-substituted allylic alcohols.[3][4] Alkyl-substituted allylic alcohols give more modest yields and enantioselectivities.[4] |
| Rh(III)-Catalyzed | [Cp*RhCl₂]₂, KOPiv | 62 - 82 | >20:1 | Not applicable (diastereoselective) | Proceeds via a directed C-H activation-initiated annulation.[2][5] The oxyphthalimide handle is crucial for directing the reaction.[2][6] |
| Manganese-Catalyzed | PNP-Mn complex, KOtBu | 58 - 99 | >20:1 | Not applicable (diastereoselective) | Utilizes sulfones as carbene precursors via a borrowing hydrogen strategy under mild conditions.[6] |
Experimental Protocols
General Experimental Workflow for Catalytic Cyclopropanation
The following diagram outlines a typical experimental workflow for a catalytic cyclopropanation reaction.
Caption: A generalized experimental workflow for catalytic cyclopropanation of allylic alcohols.
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
To a solution of CH₂Cl₂ (67 mL) under a nitrogen atmosphere is added a solution of Et₂Zn (2.0 eq). The solution is cooled to 0 °C, and a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂ (135 mL) is added dropwise. The resulting white slurry is stirred vigorously at room temperature for 2 hours until gas evolution ceases. To this solution, a solution of CH₂I₂ (2.0 eq) in CH₂Cl₂ (30 mL) is added dropwise at -10 °C, and the mixture is stirred until it becomes clear. A solution of the allylic alcohol (1.0 eq) in CH₂Cl₂ (105 mL) is then added at -10 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by pouring it into a solution of NaHCO₃ and Na₂EDTA, followed by the addition of a saturated NH₄Cl solution to dissolve the precipitate. The organic phase is separated, and the aqueous phase is extracted with CH₂Cl₂. The combined organic phases are concentrated, and the residue is purified by flash column chromatography.
Protocol 2: Titanium-TADDOLate Catalyzed Asymmetric Cyclopropanation
Catalyst Preparation: To a mixture of (4R,5R)-2,2-diethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL, 1.2 eq) and 4 Å molecular sieves in anhydrous CH₂Cl₂ is added titanium(IV) isopropoxide (1.0 eq). The mixture is stirred at room temperature for 2 hours. The solvent is removed under a stream of nitrogen or argon, and the residue is left under high vacuum for 2 hours.
Cyclopropanation: A preformed suspension of the Ti-TADDOLate catalyst (0.25 eq) and 4 Å molecular sieves in CH₂Cl₂ is added to Zn(CH₂I)₂ (1.0 eq). The allylic alcohol (1.0 eq) is then added to this mixture. The reaction is stirred at the appropriate temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified by standard procedures.[3]
Comparison of Reduction Methods for Cyclopropyl Ketones and Esters
The reduction of cyclopropyl carbonyl compounds offers a complementary approach to cyclopropylmethanols. The stereochemical outcome is highly dependent on the substrate and the reducing agent.
| Method | Substrate | Reducing Agent / Catalyst | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Notes |
| Hydride Reduction | Cyclopropyl Ketone | NaBH₄ | ~95 | 3:1 to >20:1 | The stereoselectivity is influenced by the substitution pattern on the cyclopropane ring and the steric bulk of the ketone substituent.[6] |
| Catalytic Hydrogenation | Cyclopropanecarboxylic Acid Ester | ZnO (Cr-free) | 89 - 93 (selectivity) | Not applicable | An economical and environmentally friendly method performed under high pressure and temperature.[1] |
Experimental Protocols
General Experimental Workflow for Ketone Reduction
The following diagram illustrates a typical workflow for the reduction of a cyclopropyl ketone.
Caption: A generalized experimental workflow for the reduction of cyclopropyl ketones.
Protocol 3: Reduction of a Cyclopropyl Ketone with Sodium Borohydride
In a suitable flask, dissolve the cyclopropyl ketone (1.0 eq) in ethanol or methanol. Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, a slight excess) portion-wise to the cooled solution. The reaction mixture may warm up. After stirring for 15-30 minutes, or until the reaction is complete as indicated by TLC, add water to quench the reaction. Heat the solution to boiling and then add hot water until the point of saturation is reached (indicated by cloudiness). Allow the solution to cool to room temperature to induce crystallization of the product. Collect the crystalline product by vacuum filtration and, if necessary, recrystallize from a suitable solvent. For liquid products, an extractive work-up with an organic solvent is performed.
Protocol 4: Catalytic Hydrogenation of a Cyclopropanecarboxylic Acid Ester
A solution of the cyclopropanecarboxylic acid ester in a suitable solvent (or neat) is charged into a high-pressure autoclave containing a chromium-free zinc oxide catalyst. The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen to 50-350 bar. The reaction mixture is heated to 150-350 °C and stirred. The reaction is monitored for hydrogen uptake. After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The catalyst is filtered off, and the product is isolated by distillation of the filtrate.[1]
Conclusion
The synthesis of functionalized cyclopropylmethanols can be achieved through several effective modern methods. The choice of method depends on the desired substitution pattern, stereochemistry, and the available starting materials.
-
Cyclopropanation of allylic alcohols offers excellent stereocontrol, particularly when employing chiral catalysts, making it a preferred method for accessing enantiomerically enriched products.
-
Reduction of cyclopropyl ketones and esters provides a reliable route, with stereoselectivity being highly dependent on the substrate and reagents. This method is often advantageous for large-scale synthesis due to the availability of starting materials and relatively simple procedures.
Researchers and drug development professionals should consider the comparative data and protocols presented in this guide to select the most appropriate synthetic strategy for their specific target molecules. The provided workflows and diagrams offer a visual aid to understanding the logical connections between these methods and the practical steps involved in their execution.
References
- 1. US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents [patents.google.com]
- 2. Catalytic Asymmetric Redox-Neutral [3+2] Photocycloadditions of Cyclopropyl Ketones with Vinylazaarenes Enabled by Consecutive Photoinduced Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic study of the hydride reduction of cyclopropyl ketones with structurally simplified substrates. highly stereoselective reductions of trans-substituted cyclopropyl ketones via the bisected s-cis conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (2,2-Dichlorocyclopropyl)methanol: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of (2,2-Dichlorocyclopropyl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to mitigate risks associated with this halogenated organic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[2] |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves prior to use.[3][4] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat, long-sleeved clothing, and chemical-resistant apron. Antistatic boots are recommended.[2][3] |
| Respiratory Protection | If handling in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] Keep the compound and its waste away from heat, sparks, open flames, and other ignition sources.[3][6][7]
Step-by-Step Disposal Protocol
The primary procedure for the disposal of this compound is to collect it as halogenated organic waste for subsequent incineration by a licensed hazardous waste disposal company.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste."[1][8] These containers are often color-coded (e.g., green carboys) for easy identification.[1]
-
Compatibility: Ensure the container is made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers with a secure, tight-fitting cap are generally suitable.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[8] List all constituents of the waste container, including "this compound," and their approximate concentrations or volumes.[1] Do not use abbreviations or chemical formulas.[8]
-
No Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[1][9]
2. Storage of Waste:
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is in a well-ventilated location, such as a ventilated cabinet or under a fume hood.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[5]
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or damage.[10]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full (no more than 90% capacity) or has been stored for the maximum allowed time per institutional guidelines (often 3 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[5][10]
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS department. This documentation is crucial for tracking the waste from "cradle to grave."[11]
4. Spill and Emergency Procedures:
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed, labeled container for disposal as halogenated organic waste.[8]
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS department.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. columbuschemical.com [columbuschemical.com]
- 3. methanex.com [methanex.com]
- 4. opcw.org [opcw.org]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. pfw.edu [pfw.edu]
- 10. ethz.ch [ethz.ch]
- 11. mtu.edu [mtu.edu]
Essential Safety and Operational Guide for (2,2-Dichlorocyclopropyl)methanol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2,2-Dichlorocyclopropyl)methanol. It offers procedural guidance for safe operations and disposal.
Chemical Safety and Hazard Summary
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C4H6Cl2O | [2] |
| Molecular Weight | 141 g/mol | [2] |
| pKa (Predicted) | 15.10 ± 0.10 | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure handler safety. The following table outlines the recommended PPE for various levels of protection.
| Protection Level | Equipment |
| Level D (Minimum) | Coveralls, safety shoes/boots, safety glasses, appropriate gloves.[3][4] |
| Level C | Full-face or half-mask air-purifying respirator (NIOSH approved), chemical-resistant clothing, inner and outer chemical-resistant gloves, steel-toe and shank chemical-resistant boots.[3][4] |
| Level B | Highest level of respiratory protection with less skin protection. Includes a positive-pressure, self-contained breathing apparatus (SCBA) and similar chemical-resistant clothing and gear as Level C.[3][4] |
| Level A (Maximum) | Highest level of respiratory, skin, and eye protection, including a fully encapsulating chemical-protective suit and SCBA.[3][4] |
For routine laboratory handling of this compound, Level C protection is recommended, with an emphasis on proper glove selection and eye protection.
Recommended PPE for Laboratory Use:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[1][5]
-
Hand Protection: Chemical-resistant gloves are required.[1][5] Given the solvent properties of methanol, butyl rubber, neoprene, or nitrile gloves are recommended.[5][6] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[7] Contaminated clothing must be removed immediately and washed before reuse.[1][8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8] If ventilation is inadequate or if aerosols are generated, an approved respirator is necessary.[1]
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower.[9]
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Preventing Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.[7]
-
Hygiene: Practice good personal hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Use non-sparking tools and explosion-proof equipment where necessary.[10][11]
Storage:
-
Store in a tightly closed, properly labeled container.[1][8][11]
-
Keep in a cool, dry, and well-ventilated area.[8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and amines.[7]
-
Store in a locked cabinet or other secure location.[7][10][11][12]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[10] Do not mix with other waste streams unless explicitly permitted.
-
Container Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8]
-
Storage of Waste: Store waste containers in a designated, secure area, with secondary containment.[8]
-
Disposal: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[7][11][13]
Emergency Procedures
Spill Response:
-
Minor Spill (<1 L in a fume hood):
-
Major Spill (>1 L or outside a fume hood):
Exposure Response:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention.[8]
-
Eye Contact: Immediately rinse the eyes and inner eyelid surfaces with water from an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8][14] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for handling this compound, from preparation to emergency response.
Caption: Workflow for handling this compound.
References
- 1. gcpat.com [gcpat.com]
- 2. Page loading... [guidechem.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. epa.gov [epa.gov]
- 5. mcrsafety.com [mcrsafety.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. fishersci.com [fishersci.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. methanex.com [methanex.com]
- 11. DICYCLOPROPYLMETHANOL - Safety Data Sheet [chemicalbook.com]
- 12. cpachem.com [cpachem.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
